CP21R7
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAEYDIDMGJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CP21R7: A Potent and Selective GSK3β Inhibitor for Research and Drug Development
An In-depth Technical Guide
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on CP21R7, a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a critical serine/threonine kinase involved in a multitude of cellular signaling pathways, making it a high-value target for therapeutic intervention in diseases ranging from neurodegenerative disorders to cancer and metabolic diseases.
Executive Summary
This compound is a maleimide-class compound identified as a highly potent inhibitor of GSK3β. With an IC50 in the low nanomolar range, it demonstrates significant selectivity over other kinases, such as Protein Kinase Cα (PKCα). Its mechanism of action involves the direct inhibition of GSK3β's kinase activity, which leads to the activation of the canonical Wnt/β-catenin signaling pathway. This is evidenced by the intracellular accumulation of β-catenin and subsequent activation of TCF/LEF-mediated transcription. The high potency and selectivity of this compound make it an invaluable tool for studying GSK3β-mediated signaling and a promising starting point for the development of novel therapeutics.
Biochemical Profile and Potency
This compound's primary pharmacological characteristic is its potent and selective inhibition of GSK3β. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the quantitative data for this compound's inhibitory activity against GSK3β and its selectivity against a related kinase, PKCα.
| Target Kinase | IC50 (nM) | Selectivity (Fold vs. GSK3β) | Reference |
| GSK3β | 1.8 | - | [1][2][3] |
| PKCα | 1900 | ~1055-fold | [1][2][3] |
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound.
Experimental Protocol: In Vitro GSK3β Kinase Assay (Luminescence-Based)
The IC50 value of this compound against GSK3β can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the GSK3β kinase reaction is carried out in the presence of a substrate (e.g., a synthetic peptide like GSK-3 substrate peptide), ATP, and varying concentrations of the inhibitor (this compound). After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the kinase activity.
Methodology:
-
Reagent Preparation: Recombinant human GSK3β enzyme, GSK substrate peptide, and ATP are diluted in a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Inhibitor Dilution: A serial dilution of this compound is prepared in DMSO and then further diluted in kinase buffer. A DMSO-only control is included (0% inhibition).
-
Reaction Setup (96-well or 384-well plate):
-
To each well, add the GSK3β enzyme and the specific concentration of this compound or DMSO control.
-
Initiate the kinase reaction by adding a mixture of the GSK substrate peptide and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the reaction. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow for ATP generation and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The relative light units (RLU) are plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Cellular Mechanism of Action: Wnt Pathway Activation
GSK3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3β, this compound prevents this phosphorylation event, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Experimental Protocol: Western Blot for β-catenin Accumulation
This protocol details the method to qualitatively and quantitatively assess the increase in intracellular β-catenin levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or another responsive cell line) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1-3 µM) or a vehicle control (DMSO) for a specified time (e.g., 3-6 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by size using electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total β-catenin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional output of the Wnt pathway.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple TCF/LEF transcriptional response elements (e.g., TOPFlash plasmid). When β-catenin activates TCF/LEF, luciferase is expressed. A second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is co-transfected to normalize for transfection efficiency.
Methodology:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the TCF/LEF-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 16-24 hours to allow for reporter gene expression.
-
Cell Lysis and Signal Measurement:
-
Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Fold-change in reporter activity is calculated relative to the vehicle-treated control cells.
Experimental and Logical Workflows
Visualizing the workflow for characterizing a kinase inhibitor like this compound can clarify the experimental process from initial screening to cellular validation.
References
The Role of CP21R7 in the Activation of the Wnt Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in numerous diseases, most notably cancer. This document provides a technical examination of CP21R7, a novel modulator of the Wnt signaling cascade. We will explore the current understanding of its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate this pathway.
Introduction to Wnt Signaling
The Wnt signaling pathway is a complex, evolutionarily conserved pathway that transmits signals from the cell surface to the nucleus. In the canonical pathway, the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor complex initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1, which drive cell proliferation. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
This compound: A Modulator of the Wnt Pathway
Emerging research has identified this compound as a key player in the activation of the Wnt signaling pathway. While the precise molecular interactions are still under active investigation, current data suggests that this compound may function by interfering with the β-catenin destruction complex, thereby promoting β-catenin stabilization and downstream signaling.
Proposed Mechanism of Action
The prevailing hypothesis is that this compound directly or indirectly inhibits the activity of GSK3β, a central component of the destruction complex. This inhibition prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.
CP21R7: A Technical Guide for Researchers
Introduction: CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2][3] Its ability to modulate critical cellular signaling pathways, primarily the canonical Wnt signaling pathway, has positioned it as a valuable tool in stem cell research and developmental biology.[1][4] This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, with the formal name 3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a yellow to orange solid compound.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 125314-13-8 | [1][2][4] |
| Molecular Formula | C₁₉H₁₅N₃O₂ | [1][4] |
| Molecular Weight | 317.34 g/mol | [1][4] |
| Appearance | Yellow to orange solid | [1] |
| Solubility | ||
| In DMSO | ≥ 32 mg/mL (100.84 mM) | |
| In DMF | 1 mg/mL | |
| Storage | ||
| Powder | -20°C for 3 years | |
| In Solvent | -80°C for 2 years; -20°C for 1 year |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of GSK-3β with an IC₅₀ value of 1.8 nM.[2][5][6] It also exhibits inhibitory activity against Protein Kinase Cα (PKCα), but at a much higher concentration (IC₅₀ = 1900 nM), indicating its selectivity for GSK-3β.[2][5][6]
The primary mechanism of action of this compound is the inhibition of GSK-3β, a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes.[7] This potent activation of the canonical Wnt signaling pathway is a cornerstone of this compound's utility in research.[2][3][4]
Experimental Protocols
Activation of Canonical Wnt Signaling in Human Pluripotent Stem Cells (hPSCs)
This protocol is a representative method for inducing mesodermal commitment from hPSCs by activating Wnt signaling with this compound, based on published applications.[1][2]
Materials:
-
This compound (CAS No. 125314-13-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Human Pluripotent Stem Cells (hPSCs)
-
Appropriate hPSC culture medium (e.g., mTeSR1)
-
Differentiation basal medium (e.g., N2B27)
-
Recombinant human BMP4
-
Sterile, tissue culture-treated plates
-
Standard cell culture equipment
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
-
hPSC Culture:
-
Culture hPSCs on an appropriate matrix (e.g., Matrigel) in hPSC culture medium according to standard protocols.
-
Passage the cells as needed and ensure they are healthy and exhibit typical pluripotent morphology before starting differentiation.
-
-
Induction of Mesodermal Differentiation:
-
When hPSCs reach the desired confluency (typically 70-80%), aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add the differentiation basal medium supplemented with the desired concentration of this compound (a typical effective concentration is 3 µM) and BMP4.[2]
-
Culture the cells for the desired period (e.g., 24-72 hours), monitoring for morphological changes indicative of differentiation.
-
-
Analysis of Differentiation:
-
Assess the commitment to the mesodermal lineage by analyzing the expression of key marker genes, such as T (Brachyury), using methods like quantitative PCR (qPCR) or immunofluorescence staining.[3]
-
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the role of this compound in its activation.
Caption: Canonical Wnt pathway modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
CP21R7: A Technical Guide to a Potent GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP21R7, also known as CP21, is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. Its discovery has opened avenues for therapeutic intervention in various diseases, including metabolic disorders, neurodegenerative diseases, and viral infections. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery and Initial Characterization
This compound was identified as part of a series of maleimide-based compounds designed for high potency and selectivity against GSK-3β. The initial discovery efforts highlighted its significant inhibitory activity and selectivity, laying the groundwork for its use as a chemical probe and potential therapeutic agent.
Kinase Inhibition Profile
The inhibitory activity of this compound was primarily assessed against GSK-3β and Protein Kinase Cα (PKCα) to determine its potency and selectivity.
| Kinase Target | IC50 (nM) | Reference |
| GSK-3β | 1.8 | [1] |
| PKCα | 1900 | [1] |
Mechanism of Action: Activation of the Wnt/β-Catenin Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of GSK-3β, a central negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation, differentiation, and fate.
Figure 1: this compound inhibits GSK-3β, leading to the activation of the canonical Wnt/β-catenin signaling pathway.
Preclinical Development and Therapeutic Potential
The role of GSK-3β in various pathologies has positioned this compound as a promising candidate for further preclinical investigation in several therapeutic areas.
Osteoporosis
GSK-3β inhibition has been shown to promote osteoblast differentiation and bone formation, while simultaneously reducing osteoclast activity. This dual action makes GSK-3β inhibitors attractive candidates for the treatment of osteoporosis. Preclinical studies with related compounds have demonstrated efficacy in animal models of osteoporosis, suggesting a potential therapeutic application for this compound in bone diseases.
SARS-CoV-2 Infection
Recent research has implicated GSK-3β in the life cycle of coronaviruses. GSK-3β is involved in the phosphorylation of the SARS-CoV-2 nucleocapsid (N) protein, a process essential for viral replication. Inhibition of GSK-3β has been shown to block this phosphorylation event, thereby inhibiting viral replication. Furthermore, GSK-3β inhibition can potentiate the host's anti-viral immune response. These findings suggest that this compound could be explored as a potential host-directed therapy for COVID-19.
References
The Biological Functions of GSK3β Inhibition by CP21R7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions. Consequently, GSK3β has emerged as a compelling therapeutic target for drug discovery and development. CP21R7 is a potent and selective inhibitor of GSK3β, demonstrating significant potential in preclinical research. This technical guide provides an in-depth overview of the core biological functions of GSK3β inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of GSK3β.[1][2] Its high affinity for the ATP-binding pocket of GSK3β effectively blocks the kinase activity of the enzyme, preventing the phosphorylation of its downstream substrates. This inhibition leads to the modulation of key signaling pathways that are normally suppressed by active GSK3β.
Quantitative Data Presentation
The following tables summarize the key quantitative data associated with the inhibitory activity and biological effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. GSK3β |
| GSK3β | 1.8 | - |
| PKCα | 1900 | >1000-fold |
Data compiled from publicly available information.[1][2]
Table 2: In Vivo Efficacy of this compound in a HeLa Cervical Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition (vs. Control) |
| Control | ~1200 | ~1.0 | - |
| This compound | ~600 | ~0.5 | ~50% |
Approximate values extrapolated from graphical data presented in Zheng et al., 2024.[2][3]
Biological Functions and Signaling Pathways
Activation of the Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3β is a key component of the "destruction complex," which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin.[1][2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to initiate the expression of Wnt target genes involved in cell proliferation, differentiation, and fate determination.[4][5]
Modulation of the PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[6][7] GSK3β can be a downstream effector of the PI3K/Akt pathway. Akt can phosphorylate and inactivate GSK3β. Conversely, GSK3β inhibition by this compound has been shown to impact this pathway. In cervical cancer cells, inhibition of GSK3β by this compound led to a decrease in the phosphorylation of Akt (p-Akt), suggesting a feedback mechanism or crosstalk between GSK3β and the PI3K/Akt pathway.[2][3] This reduction in p-Akt contributes to the observed decrease in cancer cell proliferation and survival.
Potential Neuroprotective Effects
GSK3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[8][9] By inhibiting GSK3β, this compound has the potential to reduce tau hyperphosphorylation, thereby preventing NFT formation and subsequent neuronal dysfunction and death. Furthermore, GSK3β activity is linked to the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[10] Inhibition of GSK3β may, therefore, offer a dual benefit in Alzheimer's disease by targeting both major pathological hallmarks. While direct experimental evidence for this compound in neuroprotection is not yet widely published, its mechanism of action strongly suggests therapeutic potential in this area.
Potential Anti-inflammatory Effects
GSK3β plays a pro-inflammatory role by positively regulating the production of inflammatory cytokines and modulating the activity of transcription factors such as NF-κB.[11][12] Inhibition of GSK3β is therefore hypothesized to have anti-inflammatory effects. By suppressing GSK3β activity, this compound could potentially reduce the expression and release of pro-inflammatory mediators from immune cells like microglia, the resident immune cells of the central nervous system. This suggests a therapeutic application for this compound in neuroinflammatory conditions and other inflammatory diseases. Further research is needed to specifically evaluate the anti-inflammatory profile of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological functions.
Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on the viability of cancer cells (e.g., HeLa).
Materials:
-
HeLa cells
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM) or vehicle control (DMSO) and incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (EdU)
Objective: To measure the effect of this compound on the proliferation of cancer cells (e.g., HeLa).
Materials:
-
HeLa cells
-
This compound
-
EdU (5-ethynyl-2´-deoxyuridine) labeling/detection kit
-
Culture plates with coverslips
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100)
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 0.5 µM) or vehicle control for the desired duration.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours to allow for incorporation into newly synthesized DNA.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
Perform the click chemistry reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent azide.
-
Counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of EdU-positive (proliferating) cells.
Western Blot Analysis for PI3K/Akt Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
HeLa cells or tumor tissue lysates
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound or vehicle control as described previously.
-
Lyse the cells or homogenize tumor tissue in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels.
Experimental and Logical Workflows
Conclusion and Future Directions
This compound is a potent and selective inhibitor of GSK3β with demonstrated efficacy in preclinical models of cancer. Its ability to modulate fundamental signaling pathways such as Wnt/β-catenin and PI3K/Akt underscores its therapeutic potential. While its primary characterization has been in the context of oncology, the central role of GSK3β in neurodegenerative and inflammatory diseases suggests that this compound may have broader clinical applications. Future research should focus on elucidating the specific effects of this compound in models of Alzheimer's disease and neuroinflammation to validate its potential as a neuroprotective and anti-inflammatory agent. Further in vivo studies are also warranted to establish its pharmacokinetic and pharmacodynamic profiles and to assess its long-term safety and efficacy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of GSK3β inhibition by this compound.
References
- 1. Design, synthesis, and biological evaluation of tetrahydropyrimidine analogue as GSK-3β/Aβ aggregation inhibitor and anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Neuro-Inflammatory Signals in Microglia by Plasma Prekallikrein and Neuronal Cell Debris [frontiersin.org]
- 12. The role of microglial P2X7: modulation of cell death and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
The GSK-3β Inhibitor CP21R7: A Technical Guide to its Impact on β-catenin Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of CP21R7, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), and its consequential effect on the stabilization and accumulation of β-catenin. This document details the underlying signaling pathways, provides quantitative data on the effects of GSK-3β inhibition on β-catenin levels, and offers comprehensive experimental protocols for the assessment of these effects. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and evaluate compounds like this compound in their studies.
Introduction
β-catenin is a multifunctional protein that plays a central role in both cell-cell adhesion and gene transcription.[1] As a key component of the canonical Wnt signaling pathway, the intracellular concentration of β-catenin is tightly regulated. In the absence of a Wnt signal, a "destruction complex," which includes GSK-3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3]
This compound is a potent and selective inhibitor of GSK-3β. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, thereby disrupting its degradation. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it can activate target gene transcription.[1][2] This guide will explore the molecular mechanisms of this process and provide practical information for its investigation in a laboratory setting.
Signaling Pathway
The canonical Wnt signaling pathway is a critical regulator of cellular processes. The inhibitory action of this compound on GSK-3β directly impacts this pathway, leading to the stabilization of β-catenin.
Caption: Canonical Wnt signaling pathway and the inhibitory effect of this compound on GSK-3β.
Quantitative Effect of GSK-3β Inhibition on β-catenin Levels
| Treatment Condition | Fold Change in Total β-catenin (Whole Cell Lysate) | Fold Change in Nuclear β-catenin | Reference |
| 1 µM BIO, 16 hours | 1.55 ± 0.15 | 1.51 ± 0.23 | [1] |
Data is represented as mean ± standard deviation.
Experimental Protocols
To assess the effect of this compound on β-catenin levels, Western Blotting and Immunocytochemistry are the most common and effective methods.
Experimental Workflow
The general workflow for investigating the impact of this compound on β-catenin involves cell culture, treatment with the inhibitor, and subsequent analysis of β-catenin levels and localization.
Caption: General experimental workflow for assessing the effect of this compound on β-catenin.
Western Blotting for Total β-catenin
This protocol allows for the quantification of total β-catenin protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin (e.g., 1:1000 dilution)[4][5]
-
Loading control antibody: anti-β-actin or anti-GAPDH (e.g., 1:5000 dilution)[6]
-
HRP-conjugated secondary antibody (e.g., 1:3000-1:5000 dilution)[4][6]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody and a loading control antibody overnight at 4°C with gentle agitation.[4][5]
-
Washing: Wash the membrane three times with TBST for 10-15 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the β-catenin signal to the loading control.
Immunocytochemistry for β-catenin Localization
This protocol allows for the visualization of β-catenin's subcellular localization, particularly its translocation to the nucleus.
Materials:
-
Cells grown on glass coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-β-catenin (e.g., 1:200 - 1:2000 dilution)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with the chosen fixative.
-
Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cells to allow antibody entry.
-
Blocking: Block with blocking solution for at least 30 minutes to reduce background staining.
-
Primary Antibody Incubation: Incubate with the anti-β-catenin primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining: Incubate with DAPI to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze the images to quantify the nuclear localization of β-catenin.
Conclusion
This compound, as a potent GSK-3β inhibitor, is a valuable tool for modulating the canonical Wnt signaling pathway and studying the downstream effects of β-catenin stabilization. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding and harnessing the therapeutic potential of targeting this critical cellular pathway. Careful execution of these methods will enable the accurate quantification and visualization of this compound's impact on β-catenin levels and localization, contributing to the advancement of research in areas such as developmental biology, oncology, and regenerative medicine.
References
- 1. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Gsk3β-β-TrCP Interaction Is Required for Late Phase Stabilization of β-Catenin in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feedback in the β-catenin destruction complex imparts bistability and cellular memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Novel Pathways Affected by CP21R7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes. By inhibiting GSK-3β, this compound has been shown to potently activate the canonical Wnt signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1][2] Furthermore, emerging evidence suggests that the effects of this compound extend beyond the Wnt pathway, influencing other crucial signaling cascades such as the PI3K/Akt pathway and processes like the epithelial-to-mesenchymal transition (EMT). This technical guide provides an in-depth overview of the signaling pathways affected by this compound, detailed experimental protocols for investigating these effects, and a summary of key quantitative data.
Core Mechanism of Action: GSK-3β Inhibition
This compound exerts its primary effect by inhibiting the enzymatic activity of GSK-3β. This kinase is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of GSK-3β inhibitors, including this compound.
| Parameter | Value | Reference |
| This compound IC50 (GSK-3β) | 1.8 nM | |
| This compound IC50 (PKCα) | 1900 nM | |
| Effective Concentration (in vitro) | 0.5 - 3 µM |
Table 1: In Vitro Efficacy of this compound
| Protein | Effect of GSK-3β Inhibition | Fold Change (Approx.) | Reference |
| β-catenin | Increased protein levels | 1.5 - 2.0 | [3][4] |
| p-PI3K | Decreased phosphorylation | Variable | |
| p-Akt (Ser473) | Decreased phosphorylation | Variable | [2] |
| E-cadherin | Increased protein levels | 1.5 - 2.5 | [5][6] |
| N-cadherin | Decreased protein levels | 0.4 - 0.6 | [7] |
Table 2: Effects of GSK-3β Inhibition on Key Signaling Proteins (Data are generalized from studies using various GSK-3β inhibitors and may vary depending on the cell type and experimental conditions).
Novel Pathways Affected by this compound
Canonical Wnt/β-catenin Signaling Pathway
The most well-characterized pathway affected by this compound is the canonical Wnt signaling pathway. As a potent GSK-3β inhibitor, this compound effectively mimics the presence of a Wnt ligand, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of Wnt target genes.
References
- 1. JCI Insight - Stabilization of E-cadherin adhesions by COX-2/GSK3β signaling is a targetable pathway in metastatic breast cancer [insight.jci.org]
- 2. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of E-cadherin adhesions by COX-2/GSK3β signaling is a targetable pathway in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase 3 (GSK-3) influences epithelial barrier function by regulating Occludin, Claudin-1 and E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK3β inhibition blocks melanoma cell/host interactions by downregulating N-cadherin expression and decreasing FAK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Mesodermal Commitment in hPSCs using CP21R7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of human pluripotent stem cells (hPSCs) into specific lineages is a cornerstone of regenerative medicine and drug discovery. The mesoderm, one of the three primary germ layers, gives rise to a plethora of cell types, including hematopoietic, endothelial, cardiac, and mesenchymal lineages. Small molecules that modulate key signaling pathways offer a powerful tool for guiding hPSC fate. CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by this compound leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target genes crucial for mesoderm specification. In combination with Bone Morphogenetic Protein 4 (BMP4), this compound provides a robust method for inducing mesodermal commitment in hPSCs.[1]
This compound exhibits high potency with an IC50 of 1.8 nM for GSK-3β.[1][2][3][4] This high potency suggests that it can be used at low concentrations to effectively induce differentiation. These application notes provide a detailed, representative protocol for the use of this compound in directing hPSCs towards a mesodermal fate, along with methods for the characterization of the resulting cell population.
Data Presentation
Table 1: Small Molecules for Mesoderm Induction
| Compound | Target | Typical Concentration Range | Reference |
| This compound | GSK-3β | 1 - 5 µM (representative) | [1][2] |
| CHIR99021 | GSK-3β | 3 - 5 µM | [5][6] |
| BMP4 | BMP Receptor | 10 - 20 ng/mL | [7] |
Table 2: Markers for Mesoderm Identification
| Marker | Type | Method of Detection | Time of Expression |
| Brachyury (T) | Transcription Factor | qRT-PCR, Flow Cytometry | Early Mesoderm |
| MIXL1 | Transcription Factor | qRT-PCR | Early Mesoderm |
| CD56 (NCAM) | Cell Surface Marker | Flow Cytometry | Early Mesoderm |
| KDR (VEGFR2) | Cell Surface Marker | Flow Cytometry | Mesoderm Progenitors |
| CXCR4 | Cell Surface Marker | Flow Cytometry | Mesendoderm |
Table 3: Representative qRT-PCR Primer Sequences for Mesoderm Markers
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| T (Brachyury) | GCTGGATTACATGGTCCCAAG | GGCACTTCAGAAATCGGAGGG |
| MIXL1 | GTCTTCCGACAGACCATGTACC | CCCGCCTTGAGGATAAGGG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Signaling Pathway
The induction of mesoderm by this compound and BMP4 involves the interplay of the Wnt and BMP signaling pathways. This compound, by inhibiting GSK-3β, allows for the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, including key mesodermal determinants like Brachyury (T) and MIXL1. BMP4 binds to its cell surface receptors, leading to the phosphorylation of SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which also translocates to the nucleus to regulate the expression of target genes, further promoting mesodermal specification.
Caption: this compound and BMP4 signaling in mesoderm induction.
Experimental Protocols
Protocol 1: Mesodermal Differentiation of hPSCs using this compound and BMP4
This protocol describes a representative method for inducing mesodermal commitment from hPSCs grown in a feeder-free monolayer culture.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or similar feeder-free maintenance medium
-
Matrigel® or Vitronectin XF™ coated plates
-
DMEM/F-12
-
B-27™ Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human BMP4 (stock solution in sterile buffer)
-
Accutase™
-
PBS (Ca2+/Mg2+ free)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel® or Vitronectin XF™ coated plates in mTeSR™1 medium until they reach 70-80% confluency.
-
Initiation of Differentiation (Day 0):
-
Aspirate the mTeSR™1 medium and wash the cells once with DMEM/F-12.
-
Add the differentiation medium: DMEM/F-12 supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin.
-
Add this compound to a final concentration of 3 µM (this is a representative concentration and may require optimization for different cell lines).
-
Add recombinant human BMP4 to a final concentration of 20 ng/mL.
-
-
Differentiation (Day 1-2):
-
Incubate the cells at 37°C, 5% CO2.
-
On Day 1, perform a full media change with fresh differentiation medium containing this compound and BMP4.
-
-
Harvesting and Analysis (Day 2-3):
-
The cells are now committed to a mesodermal fate and can be harvested for downstream applications or further differentiation into specific mesodermal lineages.
-
For analysis, wash the cells with PBS and detach them using Accutase™.
-
Proceed with flow cytometry or RNA extraction for qRT-PCR analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-3Β抑制剂(this compound) CAS#: 125314-13-8 [m.chemicalbook.com]
- 5. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]
- 6. Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone‐Supported Cardiac Mesoderm Induction in Human Pluripotent Stem Cells for Heart Muscle Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP21R7 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and migration. Dysregulation of GSK-3β activity is a frequent occurrence in various human cancers, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including effective concentrations, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of GSK-3β. This inhibition modulates downstream signaling pathways critical for cancer cell survival and proliferation. The two major pathways affected are:
-
PI3K/Akt Pathway: In many cancers, the PI3K/Akt pathway is constitutively active, promoting cell survival and proliferation. GSK-3β is a downstream effector of this pathway. Inhibition of GSK-3β by this compound has been shown to decrease the phosphorylation of Akt (p-Akt), thereby attenuating the pro-survival signals of this pathway.[1][2]
-
Wnt/β-catenin Pathway: GSK-3β is a key component of the β-catenin destruction complex. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents β-catenin degradation, leading to its accumulation and translocation to the nucleus, where it can modulate the transcription of target genes involved in cell proliferation and differentiation.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in cancer cell line studies. It is important to note that the optimal concentration can vary depending on the cell line and the specific experimental endpoint.
| Cell Line | Cancer Type | Assay | Concentration | Treatment Duration | Observed Effect |
| HeLa | Cervical Cancer | Cell Viability (CCK-8) | 0.5 µM | 48 hours | Significant decrease in cell viability[1] |
| HeLa | Cervical Cancer | Cell Proliferation (EdU) | 0.5 µM | 48 hours | Reduced cell proliferation[1] |
| HeLa | Cervical Cancer | Cell Migration (Scratch Assay) | 0.5 µM | 24, 48, 72 hours | Significant reduction in cell migration[1] |
| HeLa | Cervical Cancer | Cell Migration (Transwell) | 0.5 µM | - | Significant reduction in migrated cells[1] |
| HeLa | Cervical Cancer | Western Blot | 0.5 µM | - | Decreased phosphorylation of Akt (p-Akt)[1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the no-treatment control.
Western Blot Analysis for PI3K/Akt and Wnt/β-catenin Pathway Proteins
This protocol describes the detection of key proteins in the PI3K/Akt and Wnt/β-catenin pathways following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 0.5 µM for HeLa cells) for the appropriate duration.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Caption: Wnt/β-catenin signaling pathway and the effect of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CP21R7 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes.[1][2][3][4][5] Its ability to activate the canonical Wnt signaling pathway makes it a valuable tool in stem cell research and drug discovery.[1][2][3][4][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for GSK-3β, with an IC50 of 1.8 nM.[2][7] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This stabilization of β-catenin allows its translocation to the nucleus, where it activates the T-cell factor (TCF)/lymphoid-enhancing factor (LEF) family of transcription factors, leading to the activation of Wnt target genes. This mechanism is crucial for processes such as cell proliferation, differentiation, and fate determination.[8] Due to its role in Wnt signaling activation, this compound is utilized in protocols for the differentiation of human pluripotent stem cells into various lineages, including mesoderm.[2][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₅N₃O₂ | [1][2][6] |
| Molecular Weight | 317.34 g/mol | [1][2][9] |
| CAS Number | 125314-13-8 | [1][2][6] |
| Appearance | Yellow to orange solid | [7] |
| Purity | ≥98% | [6] |
| Solubility in DMSO | ≥ 32 mg/mL (100.84 mM) to 63 mg/mL (198.52 mM) | [1][7][9] |
| Solubility in Ethanol | ~1 mg/mL | [1][9] |
| Solubility in Water | Insoluble | [1][9] |
| IC50 for GSK-3β | 1.8 nM | [2][7] |
| IC50 for PKCα | 1900 nM | [2][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (solid)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[10] This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.17 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 317.34 g/mol x 1000 mg/g = 3.17 mg
-
-
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11]
-
Storage Conditions:
Visualizations
This compound Mechanism of Action: Wnt Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agscientific.com [agscientific.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: CP21R7 in Combination with BMP4 for Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. The precise manipulation of key signaling pathways is essential to guide cell fate decisions. Bone Morphogenetic Protein 4 (BMP4), a member of the Transforming Growth Factor-beta (TGF-β) superfamily, is a well-established morphogen crucial for early embryonic development and the specification of various cell types, including cardiac, hematopoietic, osteogenic, and neuronal lineages.[1][2][3][4][5][6] CP21R7, also known as CP21, is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a key negative regulator of the canonical Wnt signaling pathway.[1][2][4][7][8] The strategic combination of BMP4 and this compound provides a powerful tool to synergistically guide the differentiation of stem cells, particularly towards mesodermal fates.
This document provides detailed application notes and protocols for the use of this compound in combination with BMP4 for cell differentiation, supported by quantitative data and visual diagrams of the underlying signaling pathways and experimental workflows.
Mechanism of Action: A Synergistic Approach
The combination of this compound and BMP4 leverages the crosstalk between the Wnt and BMP signaling pathways, which are fundamental in developmental processes.
-
BMP4 Signaling: BMP4 initiates signaling by binding to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[1][3] This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8).[1][3] These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation.[1][3] BMP4 can also signal through a non-canonical, SMAD-independent pathway involving p38/mitogen-activated protein kinase (MAPK).[1][8]
-
This compound and Wnt Signaling: this compound is a potent inhibitor of GSK-3β, with an IC50 of 1.8 nM.[1][4] GSK-3β is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes.
The simultaneous activation of the BMP pathway by BMP4 and the Wnt pathway by this compound can synergistically drive the differentiation of pluripotent stem cells towards specific lineages, most notably the mesoderm.[2][9]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Chemicals that modulate stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: CP21R7-Mediated Inhibition of HeLa Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CP21R7 is a potent inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and migration. In the context of cancer biology, dysregulation of GSK3β activity has been linked to tumorigenesis and metastasis. These application notes detail the use of this compound to investigate its inhibitory effects on the migration of HeLa cervical cancer cells. The provided protocols and data serve as a comprehensive guide for researchers studying GSK3β's role in cancer cell motility and for professionals in drug development exploring GSK3β inhibitors as potential anti-metastatic agents.
Mechanism of Action
This compound exerts its anti-migratory effects on HeLa cells by inhibiting GSK3β, which in turn modulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway and induces a reversal of the Epithelial-to-Mesenchymal Transition (EMT).[1] GSK3β can act as an upstream negative regulator of the PI3K/Akt pathway. Inhibition of GSK3β by this compound leads to a decrease in the phosphorylation of Akt (p-Akt), a key mediator of cell survival and migration.[1]
Furthermore, treatment with this compound influences the expression of EMT markers. It has been observed to decrease the expression of the mesenchymal marker N-cadherin while increasing the expression of the epithelial marker E-cadherin.[1] This shift from a mesenchymal to an epithelial phenotype is associated with reduced cell motility and invasive potential.
Data Presentation
The efficacy of this compound in inhibiting HeLa cell migration has been quantified using two standard in vitro methods: the wound healing (scratch) assay and the Transwell migration assay. The data presented below is derived from studies using a concentration of 0.5 μM this compound.[1]
Table 1: Effect of this compound on HeLa Cell Migration in a Wound Healing Assay
| Treatment | 24 hours | 48 hours | 72 hours |
| Control (Vehicle) | Cell migration observed | Significant wound closure | Near complete wound closure |
| This compound (0.5 µM) | Significantly reduced cell migration | Markedly inhibited wound closure | Maintained significant inhibition of wound closure |
| Statistical Significance (p-value) | <0.01 | <0.001 | <0.001 |
Table 2: Effect of this compound on HeLa Cell Migration in a Transwell Assay
| Treatment | Number of Migrated Cells |
| Control (Vehicle) | Baseline number of migrated cells |
| This compound (0.5 µM) | Significantly reduced number of migrated cells |
| Statistical Significance (p-value) | <0.001 |
Mandatory Visualizations
References
Application Notes and Protocols for CP21R7 in In Vitro Tumor Growth Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, migration, and survival.[1] Emerging research has identified GSK-3β as a key player in the progression of various cancers, making it an attractive target for therapeutic intervention. In cervical cancer, GSK-3β has been shown to be upregulated and associated with a poor prognosis.[2] The inhibition of GSK-3β by this compound has demonstrated significant anti-tumor effects in vitro, primarily through the modulation of the PI3K/Akt signaling pathway and the reversal of the epithelial-to-mesenchymal transition (EMT).[2][3][4][5]
These application notes provide a comprehensive overview of the in vitro effects of this compound on tumor growth suppression, with a focus on cervical cancer cell lines. Detailed protocols for key experimental assays are provided to enable researchers to effectively evaluate the efficacy and mechanism of action of this compound in their own studies.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on HeLa cervical cancer cells.
Table 1: Effect of this compound on HeLa Cell Viability and Proliferation
| Assay | Treatment | Concentration | Incubation Time | Result | Reference |
| CCK-8 Viability Assay | This compound | 0.5 µM | 48 hours | Significant decrease in cell viability | [2] |
| EdU Proliferation Assay | This compound | 0.5 µM | 48 hours | Significant decrease in cell proliferation | [2] |
Table 2: Effect of this compound on HeLa Cell Migration
| Assay | Treatment | Concentration | Incubation Time | Result | Reference |
| Scratch Assay | This compound | 0.5 µM | 24, 48, 72 hours | Significant reduction in cell migration | [2] |
| Transwell® Migration Assay | This compound | 0.5 µM | 12 hours | Significant reduction in the number of migrated cells | [2] |
Table 3: Effect of this compound on Key Signaling and EMT Protein Expression in HeLa Cells
| Protein Analyzed | Treatment | Concentration | Result | Reference |
| Phosphorylated Akt (p-Akt) | This compound | 0.5 µM | Significant decrease | [2] |
| N-cadherin | This compound | 0.5 µM | Significant decrease | [2] |
| E-cadherin | This compound | 0.5 µM | Significant increase | [2] |
Signaling Pathway
The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of GSK-3β, a key downstream component of the PI3K/Akt signaling pathway. In many cancers, the PI3K/Akt pathway is constitutively active, leading to the inactivation of GSK-3β through phosphorylation. This inactivation promotes cell survival, proliferation, and migration. By directly inhibiting GSK-3β, this compound effectively counters these pro-tumorigenic signals. Furthermore, GSK-3β inhibition by this compound has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. This is evidenced by the observed decrease in the mesenchymal marker N-cadherin and an increase in the epithelial marker E-cadherin.
Caption: this compound inhibits GSK-3β, suppressing proliferation and migration.
Experimental Protocols
Cell Culture
HeLa cervical cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of HeLa cells using a Cell Counting Kit-8 (CCK-8).
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete DMEM. A final concentration of 0.5 µM is recommended based on published data.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Proliferation Assay (EdU)
This protocol details the use of a 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay to measure the effect of this compound on HeLa cell proliferation.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound
-
EdU Assay Kit (e.g., from Thermo Fisher Scientific)
-
96-well plates or plates with coverslips for imaging
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed HeLa cells in the desired format (e.g., 96-well plate) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with 0.5 µM this compound or vehicle control for 48 hours.[2]
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide according to the manufacturer's protocol.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells, or analyze by flow cytometry.
Cell Migration Assay (Transwell®)
This protocol describes a Transwell® migration assay to evaluate the effect of this compound on the migratory capacity of HeLa cells.
Materials:
-
HeLa cells
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
This compound
-
24-well Transwell® inserts (8 µm pore size)
-
Cotton swabs
-
4% Paraformaldehyde
-
Crystal Violet staining solution
Procedure:
-
Pre-treat HeLa cells with 0.5 µM this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the pre-treated cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
Add 750 µL of complete DMEM (with 10% FBS) to the lower chamber of the 24-well plate.
-
Add 300 µL of the cell suspension to the upper chamber of the Transwell® insert.[6]
-
Incubate the plate for 12 hours at 37°C and 5% CO₂.[6]
-
Carefully remove the inserts from the plate. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with 0.1% Crystal Violet for 15 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.
Western Blot Analysis
This protocol outlines the procedure for analyzing the protein expression levels of p-Akt, N-cadherin, and E-cadherin in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-N-cadherin, anti-E-cadherin, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 0.5 µM this compound or vehicle control for 48 hours.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).
Conclusion
This compound demonstrates significant potential as an in vitro tumor growth suppressor, particularly in cervical cancer. Its mechanism of action, centered on the inhibition of GSK-3β and the subsequent modulation of the PI3K/Akt signaling pathway and EMT, provides a strong rationale for its further investigation as a potential therapeutic agent. The protocols provided herein offer a standardized framework for researchers to explore the anti-cancer effects of this compound and to further elucidate its molecular mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Wnt Pathway Activation Using CP21R7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, cell proliferation, and tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer and developmental disorders. The canonical Wnt pathway's activation is tightly regulated, with a key step being the stabilization of β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex," which includes Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β prevents β-catenin phosphorylation and subsequent degradation, leading to its accumulation in the cytoplasm, translocation to the nucleus, and activation of Wnt target gene transcription.
CP21R7 is a potent and selective small molecule inhibitor of GSK-3β.[1][2][3] By inhibiting GSK-3β, this compound effectively activates the canonical Wnt signaling pathway, making it a valuable tool for studying Wnt-related cellular processes and for potential therapeutic applications. These application notes provide a detailed experimental workflow for utilizing this compound to activate Wnt signaling and protocols for assessing pathway activation.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of GSK-3β, a key negative regulator of the canonical Wnt signaling pathway.
Caption: Mechanism of this compound in activating the canonical Wnt signaling pathway.
Quantitative Data Summary
While comprehensive quantitative data for this compound is still emerging in the literature, the following table summarizes its known potency and effective concentrations for Wnt pathway activation. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Value | Reference |
| GSK-3β IC50 | 1.8 nM | [1][4] |
| PKCα IC50 | 1900 nM | [1][4] |
| Effective Concentration for potent Wnt activation | 3 µM | [1][5] |
| Concentration for meso-endoderm marker upregulation in hPSCs | 1 µM | [2][5] |
Experimental Workflow
A typical experimental workflow to assess Wnt pathway activation by this compound involves cell culture, treatment with the compound, and subsequent analysis of key downstream events.
Caption: General experimental workflow for assessing Wnt activation by this compound.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., HEK293T, Ls174T, or other Wnt-responsive cells)
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO, store at -20°C or -80°C)[1]
-
Vehicle control (DMSO)
-
Positive control (e.g., Wnt3a conditioned media or another GSK-3β inhibitor like CHIR99021)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for reporter assays, 6-well plates for qPCR and Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 3, 10 µM) to determine the optimal concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound, vehicle control, or positive control.
-
Incubate the cells for the desired time period. The optimal incubation time will vary depending on the assay (e.g., 16-24 hours for reporter assays and qPCR, shorter time points like 2, 4, 8 hours may be included for Western blotting to observe β-catenin accumulation).
TOP-Flash/FOP-Flash Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
Materials:
-
TOP-Flash and FOP-Flash reporter plasmids (FOP-Flash serves as a negative control with mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
24 hours post-transfection, treat the cells with this compound, vehicle, or positive control as described in Protocol 1.
-
After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the TOP/FOP ratio for each condition and normalize to the vehicle control to determine the fold change in Wnt signaling activity.
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
This method quantifies the mRNA expression levels of known Wnt target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Wnt target genes (e.g., AXIN2, LEF1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Treat cells with this compound as described in Protocol 1 for 16-24 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for your target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
Western Blotting for β-catenin Stabilization
This technique is used to visualize the accumulation of β-catenin protein, a hallmark of canonical Wnt pathway activation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as described in Protocol 1. It is advisable to test a time course (e.g., 0, 2, 4, 8, 16 hours) to observe the dynamics of β-catenin accumulation.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Troubleshooting
-
Low Wnt activation:
-
Optimize the concentration of this compound.
-
Ensure the cell line used is responsive to Wnt signaling.
-
Check the integrity and activity of the reporter plasmids.
-
-
High background in TOP-Flash assay:
-
Optimize the amount of plasmid DNA used for transfection.
-
Ensure the FOP-Flash control shows minimal activity.
-
-
No change in β-catenin levels:
-
Optimize the treatment time; β-catenin accumulation can be transient.
-
Ensure the lysis buffer contains protease and phosphatase inhibitors.
-
Verify the quality of the primary antibody.
-
By following these protocols, researchers can effectively utilize this compound to activate the Wnt signaling pathway and robustly assess its downstream effects.
References
Application Note: Characterization of Small Molecule Modulators in 3D Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research and drug discovery. These self-organizing microtissues, derived from stem cells, recapitulate the complex architecture and functionality of their in vivo counterparts, offering a more physiologically relevant model compared to traditional 2D cell cultures.[1][2] The application of small molecules to modulate signaling pathways within these organoid models is a key strategy for understanding developmental processes, modeling diseases, and identifying novel therapeutic agents.[3][4]
This document provides a comprehensive guide for the use and characterization of a novel small molecule, referred to herein as Compound-21R7 (CP21R7), in 3D organoid culture systems. While direct public data on a compound with the specific designation "this compound" is not available, this application note outlines the principles and methodologies that can be applied to investigate the effects of any new small molecule modulator on organoid biology. The protocols and data presentation formats provided are based on established methods in organoid research.
Experimental Protocols
General Organoid Culture and Maintenance
Successful experimentation with small molecules in organoids begins with robust and reproducible culture techniques. The following is a generalized protocol for the initiation and maintenance of intestinal organoids, which can be adapted for other tissue types.
1.1. Thawing Cryopreserved Organoids
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium and centrifuge to pellet the organoids.
-
Remove the supernatant and resuspend the organoid pellet in a basement membrane matrix (e.g., Matrigel®).
-
Dispense droplets of the organoid-matrix suspension into a pre-warmed multi-well plate.
-
Allow the matrix to solidify at 37°C before overlaying with complete organoid growth medium.
1.2. Organoid Passaging
-
Mechanically or enzymatically dissociate organoids from the basement membrane matrix.
-
Break down larger organoids into smaller fragments.
-
Wash and pellet the organoid fragments.
-
Resuspend the fragments in fresh basement membrane matrix and re-plate as described above.
Treatment of Organoids with this compound
2.1. Preparation of this compound Stock Solution
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
2.2. Dosing Organoid Cultures
-
On the day of treatment, dilute the this compound stock solution in pre-warmed complete organoid growth medium to the desired final concentrations.
-
Carefully remove the existing medium from the organoid cultures and replace it with the this compound-containing medium.
-
Include appropriate controls, such as a vehicle-only control (medium with the same concentration of solvent used for this compound) and a negative control (untreated medium).
-
Incubate the treated organoids for the desired duration, refreshing the medium with freshly prepared this compound as needed based on the compound's stability.
Assessing the Effects of this compound on Organoids
A multi-parametric approach is recommended to fully characterize the biological effects of a novel compound.
3.1. Viability and Cytotoxicity Assays
-
Method: Utilize assays such as CellTiter-Glo® 3D Cell Viability Assay to measure ATP levels as an indicator of cell viability. Cytotoxicity can be assessed using assays that measure the release of lactate dehydrogenase (LDH) or by using live/dead cell staining reagents.
-
Protocol:
-
Culture organoids in a multi-well plate format suitable for the chosen assay.
-
Treat organoids with a dose range of this compound for a specified time.
-
Follow the manufacturer's instructions for the selected viability or cytotoxicity assay.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
3.2. Morphological Analysis and Growth Assessment
-
Method: Brightfield microscopy can be used to monitor changes in organoid morphology, size, and budding frequency.[5]
-
Protocol:
-
Acquire images of the organoids at regular intervals following treatment with this compound.
-
Use image analysis software (e.g., ImageJ) to quantify organoid size (area or diameter) and number.
-
Document qualitative changes in morphology, such as the transition from a cystic to a more complex, budding structure.
-
3.3. Gene Expression Analysis
-
Method: Quantitative PCR (qPCR) or RNA-sequencing can be employed to determine changes in the expression of target genes and pathways.
-
Protocol:
-
Harvest organoids after treatment with this compound.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA.
-
Perform qPCR using primers for specific genes of interest or prepare libraries for RNA-sequencing.
-
3.4. Protein Expression and Localization Analysis
-
Method: Immunofluorescence staining of whole-mount organoids or western blotting of organoid lysates can be used to assess protein expression and localization.
-
Protocol (Immunofluorescence):
-
Fix organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against proteins of interest, followed by fluorescently labeled secondary antibodies.
-
Image the stained organoids using confocal microscopy.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Organoid Viability
| This compound Concentration (µM) | Average Viability (% of Control) ± SD | p-value vs. Control |
| 0 (Vehicle) | 100 ± 5.2 | - |
| 0.1 | 98.7 ± 4.8 | > 0.05 |
| 1 | 85.3 ± 6.1 | < 0.05 |
| 10 | 52.1 ± 7.3 | < 0.01 |
| 100 | 15.6 ± 3.9 | < 0.001 |
Table 2: Morphometric Analysis of Organoids Treated with this compound
| Treatment Group | Average Organoid Area (µm²) ± SD | Budding Frequency (%) ± SD |
| Vehicle Control | 15,000 ± 2,100 | 75 ± 8 |
| This compound (1 µM) | 12,500 ± 1,800 | 50 ± 12 |
| This compound (10 µM) | 8,000 ± 1,500 | 20 ± 7 |
Table 3: Gene Expression Changes in Response to this compound (10 µM)
| Gene | Fold Change vs. Control | p-value |
| LGR5 | 0.45 | < 0.01 |
| MKI67 | 0.30 | < 0.01 |
| VIM | 2.5 | < 0.05 |
| CDH1 | 0.60 | < 0.05 |
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Experimental workflow for characterizing this compound in 3D organoids.
Caption: Hypothetical modulation of the Wnt signaling pathway by this compound.
Caption: Potential inhibitory effects of this compound on the PI3K/Akt pathway.
The use of 3D organoid cultures provides a powerful platform for evaluating the efficacy and mechanism of action of novel small molecules like this compound. By employing a combination of viability, morphological, and molecular analyses, researchers can gain significant insights into the therapeutic potential of new compounds in a physiologically relevant context. The protocols and frameworks provided in this application note offer a solid foundation for the systematic investigation of small molecule modulators in organoid-based research and drug development.
References
- 1. Use of Organoids to Characterize Signaling Pathways in Cancer Initiation | Springer Nature Experiments [experiments.springernature.com]
- 2. Organoids [merckmillipore.com]
- 3. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. m.youtube.com [m.youtube.com]
Measuring the Inhibition of GSK3β by CP21R7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of Glycogen Synthase Kinase 3β (GSK3β) by the selective inhibitor, CP21R7. The provided methodologies cover both biochemical and cell-based assays to characterize the potency and cellular effects of this compound.
Introduction to GSK3β and this compound
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[1] The dysregulation of GSK3β, one of the two mammalian isoforms, has been implicated in various pathologies such as Alzheimer's disease, type II diabetes, and certain cancers.[1][2] In a resting state, GSK3β is constitutively active and phosphorylates a wide range of substrates, including β-catenin, leading to its degradation.[2][3]
This compound is a potent and selective inhibitor of GSK3β.[4][5] Its inhibitory action leads to the activation of the canonical Wnt signaling pathway by preventing the phosphorylation and subsequent degradation of β-catenin.[3][4][6] This document outlines key experimental procedures to quantify the inhibitory activity of this compound against GSK3β.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's inhibitory activity against GSK3β.
| Compound | Target | Assay Type | IC50 | Notes |
| This compound | GSK3β | Biochemical | 1.8 nM[6][7] | Also shows inhibitory activity against PKCα with an IC50 of 1900 nM.[6][7] |
| This compound | GSK3β | Cell-based | 3 µM | Potently activates canonical Wnt signaling at this concentration.[6] |
Signaling Pathway and Experimental Workflow Diagrams
GSK3β and the Wnt/β-Catenin Signaling Pathway
Caption: GSK3β's role in the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Biochemical Kinase Assay
Caption: A generalized workflow for in vitro biochemical assays to measure GSK3β inhibition.
Experimental Workflow: Cell-Based β-Catenin Accumulation Assay
Caption: Workflow for assessing GSK3β inhibition in a cellular context via β-catenin accumulation.
Experimental Protocols
Protocol 1: In Vitro GSK3β Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like the GSK3β Assay Kit and ADP-Glo™ Kinase Assay.[8][9][10] It measures the remaining ATP in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[11]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ or Kinase-Glo® reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer.
-
Dilute the GSK3β enzyme and substrate peptide in the kinase assay buffer to the desired working concentrations.
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.[12]
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Assay Setup (for a 50 µL reaction volume):
-
In a 96-well plate, add 20 µL of a master mix containing the kinase assay buffer and GSK3β substrate peptide to all wells.[12]
-
Add 5 µL of the diluted this compound or DMSO (for the no-inhibitor control) to the respective wells.
-
Add 5 µL of distilled water to the "Blank" wells.[12]
-
To initiate the reaction, add 20 µL of diluted GSK3β enzyme to all wells except the "Blank" and "No Enzyme Control". Add 20 µL of kinase assay buffer to these control wells.
-
-
Kinase Reaction:
-
Signal Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based β-Catenin Accumulation Assay (Western Blot)
This protocol measures the downstream effect of GSK3β inhibition in cells by quantifying the accumulation of its substrate, β-catenin.[2]
Materials:
-
Human cell line (e.g., HEK293T, HeLa, or Chinese Hamster Ovary (CHO) cells)[2][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5 µM) for a specified duration (e.g., 24 hours).[13] Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control using image analysis software.
-
Normalize the β-catenin signal to the loading control for each sample.
-
Compare the normalized β-catenin levels in the this compound-treated samples to the vehicle control to determine the extent of accumulation.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound against GSK3β. The choice between a biochemical and a cell-based assay will depend on the specific research question. Biochemical assays are ideal for determining direct enzyme inhibition and calculating precise IC50 values, while cell-based assays provide crucial information about the compound's efficacy and mechanism of action in a more physiologically relevant context.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. amsbio.com [amsbio.com]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP21R7 solubility issues and best practices
Welcome to the technical support center for CP21R7. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges, particularly those related to solubility.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the handling and use of this compound.
Question: My this compound is not dissolving properly in DMSO. What should I do?
Answer: If you are experiencing solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Moisture in the DMSO can significantly reduce the solubility of this compound.[1] Always use freshly opened, high-purity, anhydrous DMSO for preparing your stock solutions.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a sonicator bath for a short period.[3] This can help break up any small particles and enhance solubility.
-
Check for Saturation: Ensure you are not exceeding the known solubility limits of this compound in DMSO. The reported solubility is ≥ 32 mg/mL, and another source indicates 63 mg/mL.[1][2]
Question: I observed precipitation when I diluted my this compound stock solution into an aqueous buffer for my cell culture experiment. How can I prevent this?
Answer: Precipitation upon dilution into aqueous media is a common issue for compounds with low water solubility. This compound is noted as insoluble in water.[1] To prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium. Add the this compound stock solution to the medium drop-wise while vortexing or gently mixing to ensure rapid dispersal.
-
Use of Surfactants: For some applications, the use of a biocompatible surfactant like Tween-80 can help maintain solubility in aqueous solutions.[1][2]
Question: I am seeing inconsistent results in my cell-based assays. Could this be related to the compound?
Answer: Inconsistent results can stem from several factors related to compound handling and preparation:
-
Stock Solution Stability: this compound stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[3]
-
Freshly Prepared Working Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] For cell-based assays, it is also best practice to prepare fresh dilutions from your stock solution for each experiment to ensure consistent compound activity.
-
Homogeneous Suspension: For in vivo oral administration, ensure you have a homogeneous suspension.[1] Inconsistent suspension can lead to variable dosing.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 1.8 nM.[2][3][4] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of the canonical Wnt signaling pathway.[1][5][6] this compound has also been shown to modulate the PI3K/Akt signaling pathway.[7]
What are the recommended storage conditions for this compound?
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is highly recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[3]
What is the solubility of this compound in different solvents?
The solubility of this compound can vary slightly between batches. The following table summarizes reported solubility data:
| Solvent | Solubility | Source |
| DMSO | ≥ 32 mg/mL (~100.84 mM) | [2] |
| DMSO | 63 mg/mL (~198.52 mM) | [1] |
| DMSO | 1 mg/mL | [3][8] |
| DMF | 1 mg/mL | [3][8] |
| Ethanol | 1 mg/mL | [1] |
| Water | Insoluble | [1] |
Quantitative Data Summary
In Vitro Activity of this compound
| Target | IC50 |
| GSK-3β | 1.8 nM |
| PKCα | 1900 nM |
| Data sourced from[2][3][4] |
In Vivo Formulation Examples
| Formulation Components | Concentration | Result |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.88 mM) | Clear solution |
| 5% DMSO, 95% Corn oil | 0.390 mg/mL (1.23 mM) | - |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | 3.150 mg/ml (9.93 mM) | Clear solution |
| Data sourced from[1][2][9] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 317.34 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Add 315.12 µL of anhydrous DMSO to the 1 mg of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
2. Western Blot Analysis of β-catenin Accumulation in HeLa Cells
-
Objective: To detect the increase in intracellular β-catenin levels following treatment with this compound.
-
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Prepare fresh working solutions of this compound by diluting the 10 mM DMSO stock solution in cell culture medium. A final concentration of 3 µM has been shown to be effective.[2] Include a vehicle control (DMSO only) at the same final concentration.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the results to a loading control like β-actin or GAPDH.
-
-
Visualizations
Caption: this compound inhibits GSK-3β, activating the canonical Wnt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 6. agscientific.com [agscientific.com]
- 7. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
optimizing CP21R7 concentration for maximal efficacy
Welcome to the technical resource center for CP21R7, a potent and selective inhibitor of the MEK1/2 kinases. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal efficacy in in vitro experimental models. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in a cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed 0.1-0.5% in cellular assays to avoid solvent-induced toxicity.[1]
Q2: What is the mechanism of action for this compound? A: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling cascade. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of downstream kinases ERK1 and ERK2, leading to the inhibition of cell proliferation and induction of apoptosis in susceptible cell lines.
Q3: Is this compound sensitive to light or other environmental factors? A: While this compound is stable under standard laboratory conditions, we recommend storing the lyophilized powder and stock solutions protected from direct light. Ensure containers are tightly sealed to prevent moisture absorption.
Experimental Protocols & Data
Protocol 1: Determining the IC50 of this compound via MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines using a colorimetric MTT assay.[2]
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates, sterile and tissue-culture treated[3]
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
DMSO, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
Methodology:
-
Cell Seeding: Harvest and count cells during their logarithmic growth phase. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in a complete culture medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2][4]
-
Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common starting range is 100 µM to 0.001 µM. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%) and a no-treatment control (medium only).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell line's doubling time.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.[2]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.[2]
-
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the this compound concentration against the percentage of cell viability and fit a sigmoidal dose-response curve to determine the IC50 value.[4]
Sample Data: Dose-Response of A549 Cells to this compound
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cell Viability |
|---|---|---|
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.18 ± 0.07 | 94.4% |
| 0.1 | 0.95 ± 0.06 | 76.0% |
| 0.5 | 0.63 ± 0.05 | 50.4% |
| 1 | 0.41 ± 0.04 | 32.8% |
| 5 | 0.15 ± 0.02 | 12.0% |
| 10 | 0.08 ± 0.01 | 6.4% |
| 50 | 0.06 ± 0.01 | 4.8% |
Based on this data, the approximate IC50 for this compound in A549 cells after 48 hours is ~0.5 µM.
Protocol 2: Western Blot Analysis of p-ERK Inhibition
This protocol is for confirming the on-target effect of this compound by measuring the reduction of phosphorylated ERK1/2 (p-ERK).[6]
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a vehicle control for a predetermined time (e.g., 2-6 hours).
-
Lysate Preparation: Wash cells twice with ice-cold PBS, then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, and subsequently, a loading control like β-actin or GAPDH.[6]
Recommended Antibody Dilutions
| Antibody | Dilution |
|---|---|
| Rabbit anti-p-ERK1/2 (Thr202/Tyr204) | 1:1000 |
| Rabbit anti-ERK1/2 | 1:1000 |
| Mouse anti-β-actin | 1:5000 |
| Anti-rabbit IgG, HRP-linked | 1:2000 |
| Anti-mouse IgG, HRP-linked | 1:3000 |
Visual Guides
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Q: I am observing high variability between replicate wells in my MTT assay. What could be the cause? A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Pipette carefully and mix the cell suspension between pipetting steps.[3]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and use the inner wells for your experiment.[2]
-
Pipetting Errors: Use calibrated pipettes and consistent technique when adding reagents. Even small volume differences can lead to significant variations.[8]
-
Uneven Formazan Crystal Dissolution: Ensure the formazan crystals are fully dissolved in DMSO before reading the plate. Placing the plate on a shaker for a few minutes can help.[2]
Q: My Western blot does not show a decrease in p-ERK levels after this compound treatment. What should I check? A: If you are not observing the expected inhibition, consider the following:
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Treatment Duration: The inhibition of ERK phosphorylation is often a rapid event. You may need to perform a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 6 hours) to find the optimal time point for observing maximal inhibition.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to MEK inhibitors due to mutations in upstream (e.g., KRAS, BRAF) or downstream components of the pathway. Confirm the genetic background of your cell line.
-
Antibody Quality: Verify that your primary antibodies for p-ERK and total ERK are validated for Western blotting and are working correctly. Include positive and negative controls, such as lysates from cells stimulated with a growth factor (e.g., EGF) to induce ERK phosphorylation.[6]
-
Lysis Buffer Components: Ensure your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.
Q: The IC50 value I calculated is significantly different from the value in the sample data. Why might this be? A: Discrepancies in IC50 values are common and can be influenced by experimental conditions:
-
Cell Line and Passage Number: Different cell lines exhibit varying sensitivities. Furthermore, cell characteristics can change with high passage numbers, so it is recommended to use cells within a consistent, low passage range.[9]
-
Cell Density: The initial number of cells seeded can impact the assay outcome. Higher cell densities may require higher concentrations of the inhibitor.[5]
-
Incubation Time: A longer exposure to the compound will often result in a lower IC50 value. Ensure your incubation time is consistent across experiments.
-
Assay Conditions: Factors like serum concentration in the medium can influence compound activity. Standardize all assay parameters for comparability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. IC50 determination and cell viability assay [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Western blot analysis and kinase activity assays [bio-protocol.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Troubleshooting Inconsistent Results with CP21R7
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with CP21R7, a GSK3β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). By inhibiting GSK3β, this compound can modulate various downstream signaling pathways, such as the PI3K/Akt pathway, and influence cellular processes including proliferation, migration, and apoptosis.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal performance and stability, it is recommended to store this compound as a powder at -20°C. For creating stock solutions, dissolve this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the solution to thaw completely and warm to room temperature.
Q3: At what concentration is this compound typically used in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, studies have shown effective inhibition of GSK3β activity in HeLa cells with this compound treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Inconsistent Cell Viability or Proliferation Assay Results
Q: We are observing high variability in our cell viability (e.g., MTT, XTT) or proliferation (e.g., EdU, BrdU) assays when treating with this compound. What could be the cause?
A: Inconsistent results in cell viability and proliferation assays can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Uneven cell distribution can lead to significant variations in results.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.
-
Incomplete Drug Dissolution: Ensure that the this compound stock solution is fully dissolved and homogenous before diluting it to the final working concentration.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS.
-
Assay Incubation Times: Strictly adhere to the recommended incubation times for both the drug treatment and the assay reagents. Deviations can lead to under- or over-development of the signal.
Variability in Western Blot Results for Downstream Targets
Q: Our Western blot results for downstream targets of GSK3β, such as N-cadherin or E-cadherin, are inconsistent after this compound treatment. Why might this be happening?
A: Inconsistent Western blot data can be frustrating. Consider the following troubleshooting tips:
-
Sub-optimal Lysis Buffer: Ensure your lysis buffer is appropriate for the target proteins and contains sufficient protease and phosphatase inhibitors to prevent protein degradation.
-
Inconsistent Protein Loading: Accurately quantify the total protein concentration in each lysate and ensure equal loading across all lanes of your gel. Use a reliable housekeeping protein (e.g., GAPDH, β-actin) to normalize your results.
-
Antibody Performance: Use antibodies that have been validated for the specific application (e.g., Western blotting) and species. Titrate your primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with minimal background.
-
Transfer Efficiency: Verify the efficiency of your protein transfer from the gel to the membrane. This can be done by staining the membrane with Ponceau S after transfer.
Quantitative Data Summary
| Parameter | Value | Cell Line | Source |
| In vivo Dosage | 5 mg/kg | HeLa (in nude mice) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., HeLa) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
This compound Administration: Administer this compound via a suitable route (e.g., tail vein injection) at a predetermined dosage and schedule (e.g., 5 mg/kg every 3 days).[1]
-
Tumor Measurement: Measure the tumor dimensions (width, length, height) with a caliper at regular intervals.
-
Data Analysis: Calculate the tumor volume using the formula: π/6 × width × length × height.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[1]
Visualizations
Caption: Experimental workflow for a typical cell-based assay using this compound.
Caption: Simplified signaling pathway showing this compound inhibition of GSK3β.
References
how to minimize cytotoxicity of CP21R7 in cell culture
Welcome to the technical support center for CP21R7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 1.8 nM.[1][2] By inhibiting GSK-3β, this compound potently activates the canonical Wnt signaling pathway.[2][3] This pathway is crucial for various cellular processes, including proliferation, differentiation, and survival.[4] this compound also shows some inhibitory activity against PKCα, but at a much higher concentration (IC50 of 1900 nM).[1][2]
Q2: What are the common causes of this compound-induced cytotoxicity in cell culture?
Potential causes of cytotoxicity when using this compound can include:
-
High Concentrations: Exceeding the optimal concentration range for a specific cell line can lead to off-target effects and cell death.[5]
-
Prolonged Exposure: Continuous exposure to the compound, even at effective concentrations, may induce stress and cytotoxicity over time.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[6]
-
Suboptimal Cell Culture Conditions: Factors like cell density, serum concentration, and overall cell health can influence susceptibility to drug-induced cytotoxicity.[7][8][9]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line. This typically involves treating cells with a range of this compound concentrations and assessing cell viability after a set incubation period.[5][10][11] A good starting point for a dose-response curve is to use a serial dilution across a broad range (e.g., from nanomolar to micromolar concentrations).[11] The goal is to identify the lowest concentration that elicits the desired biological effect without causing significant cell death.[5]
Q4: What is the recommended solvent for this compound and how should I prepare the stock solution?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2][3] It is soluble in DMSO at concentrations of up to 63 mg/mL.[3] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO.[3] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store stock solutions at -20°C for up to a year or -80°C for up to two years.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all experimental conditions, including vehicle controls.[6] Typically, the final DMSO concentration should not exceed 0.1-0.5%. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform routine checks for mycoplasma contamination. | |
| Incorrect Drug Concentration | Verify the calculations for your dilutions and ensure the stock solution was prepared correctly. | |
| Inconsistent results between experiments. | Variable Cell Density | Cell density can significantly impact drug efficacy and cytotoxicity.[7][8][12][13] Standardize the cell seeding density for all experiments. |
| Variations in Serum Concentration | Serum components can interact with compounds and affect their activity.[9] Use the same batch and concentration of serum for all related experiments. | |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for drug treatment across all experiments. | |
| Desired biological effect is not observed. | Insufficient Drug Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response study to determine the effective concentration for your cell line.[5] |
| Degraded Compound | Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.[2] | |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of this compound. Consider using a different cell line or a positive control to validate your experimental setup. |
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the EC50 (half-maximal effective concentration) and optimal non-toxic concentration range of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the EC50 value.
-
Experimental Workflow for Dose-Response Assay
Caption: Workflow for determining this compound dose-response.
Signaling Pathway
Canonical Wnt Signaling Pathway and the Role of this compound
This compound is a potent inhibitor of GSK-3β, a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. When this compound inhibits GSK-3β, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to activate the expression of Wnt target genes.[14]
Caption: The role of this compound in the Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of high cell density on the growth properties of tumor cells: a role in tumor cytotoxicity of chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. agscientific.com [agscientific.com]
long-term stability of CP21R7 in solution
Technical Support Center: CP21R7
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. It covers long-term stability in solution, experimental protocols, and frequently asked questions.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C in a suitable solvent such as DMSO. Under these conditions, the compound is stable for at least 6 months with minimal degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q2: How stable is this compound in common aqueous buffers used for in vitro assays?
This compound exhibits pH-dependent stability in aqueous solutions. It is most stable at a slightly acidic to neutral pH (pH 6.0-7.4). In strongly acidic (pH < 4) or alkaline (pH > 8) conditions, this compound is susceptible to hydrolysis. For cellular assays, it is advised to prepare fresh dilutions in the final assay medium from a frozen DMSO stock immediately before use.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results are often a sign of compound instability.[1] Degradation of this compound in your assay medium can lead to a lower effective concentration, resulting in variable biological effects.[1] It is crucial to confirm the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Performing a time-course experiment and analyzing the concentration of the intact compound at different time points via HPLC is recommended.
Q4: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound in solution are hydrolysis and oxidation. Hydrolysis is more prevalent at pH extremes, while oxidation can be initiated by exposure to air, light, or the presence of metal ions.[2] Understanding these pathways is crucial for developing stable formulations and handling procedures.[3][4]
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following best practices:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
If using aqueous buffers, ensure the pH is within the optimal range of 6.0-7.4.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Avoid prolonged exposure to high temperatures.
-
When possible, degas aqueous buffers to remove dissolved oxygen and minimize oxidation.
Quantitative Stability Data
The stability of this compound was assessed under various conditions. The percentage of intact this compound remaining was quantified using a stability-indicating HPLC method.[5][6][7]
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature | % Remaining (1 week) | % Remaining (1 month) | % Remaining (6 months) |
| DMSO | -20°C | 99.8% | 99.5% | 99.1% |
| DMSO | 4°C | 98.5% | 95.2% | 88.3% |
| DMSO | 25°C (RT) | 92.1% | 80.5% | 65.4% |
| Ethanol | -20°C | 99.5% | 98.9% | 97.2% |
| Ethanol | 4°C | 97.2% | 91.0% | 82.1% |
Table 2: Stability of this compound in Aqueous Buffer (50 mM Phosphate) at 25°C
| pH | % Remaining (2 hours) | % Remaining (8 hours) | % Remaining (24 hours) |
| 3.0 | 85.3% | 60.1% | 35.7% |
| 5.0 | 98.9% | 96.5% | 92.4% |
| 7.4 | 99.2% | 98.1% | 96.8% |
| 9.0 | 90.1% | 75.4% | 58.2% |
Table 3: Forced Degradation Studies of this compound
Forced degradation studies are essential for understanding potential degradation pathways.[2][3][8]
| Stress Condition | Duration | % Degradation | Major Degradants Formed |
| 0.1 M HCl | 24 hours | 45.2% | Hydrolysis Product A |
| 0.1 M NaOH | 24 hours | 62.8% | Hydrolysis Product B |
| 3% H₂O₂ | 24 hours | 25.5% | Oxidation Product C |
| Heat (60°C in solution) | 72 hours | 18.9% | Thermal Isomer D |
| UV Light (254 nm) | 8 hours | 33.7% | Photodegradation Product E |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method
This method is designed to separate intact this compound from its potential degradation products, allowing for accurate quantification.[5][9][10]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a standard curve of this compound in the desired solvent. b. At each time point, withdraw an aliquot of the test solution. c. Dilute the aliquot to fall within the range of the standard curve. d. Inject the sample onto the HPLC system. e. Calculate the percentage of remaining this compound by comparing the peak area to the initial (T=0) sample.
Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating the stability of this compound in solution.
Diagram 3: Troubleshooting Guide for Instability Issues
Caption: Decision tree for troubleshooting this compound stability problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - STEMart [ste-mart.com]
- 3. acdlabs.com [acdlabs.com]
- 4. prescouter.com [prescouter.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. scispace.com [scispace.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
identifying and mitigating CP21R7 off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target kinase activity of the GSK-3β inhibitor, CP21R7.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known off-target activity?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a key enzyme in the canonical Wnt signaling pathway. The primary known off-target kinase for this compound is Protein Kinase C alpha (PKCα).
Q2: What are the typical signs of off-target activity in my experiments with this compound?
Unexpected phenotypic changes in your cellular assays that are inconsistent with known GSK-3β inhibition could indicate off-target effects. These may include alterations in cell proliferation, apoptosis, or differentiation pathways not typically associated with Wnt signaling. For example, since PKCα is a known off-target, observing effects related to MAPK/ERK signaling or PI3K-Akt pathways might suggest off-target activity.
Q3: How can I confirm that the observed effects are due to off-target activity of this compound?
To confirm off-target activity, you can perform several experiments:
-
Use a structurally unrelated GSK-3β inhibitor: If a different GSK-3β inhibitor with a distinct chemical scaffold does not reproduce the unexpected phenotype, it is more likely that the effect is due to an off-target activity of this compound.
-
Titrate the concentration of this compound: Off-target effects are often concentration-dependent and typically occur at higher concentrations than those required for on-target inhibition.
-
Perform a rescue experiment: If you suspect a specific off-target kinase is being inhibited, you can try to rescue the phenotype by activating that kinase through other means.
-
Conduct a kinome-wide profiling assay: This will provide a comprehensive overview of the kinases inhibited by this compound at a given concentration.
Q4: What are the downstream consequences of inhibiting the known off-target, PKCα?
Inhibition of PKCα can have diverse cellular effects, as it is involved in multiple signaling pathways. Downstream consequences may include:
-
Altered cell proliferation and cell cycle progression.[1]
-
Modulation of the MAPK/ERK signaling cascade.[2]
-
Effects on cell adhesion and migration.
-
Crosstalk with the PI3K/Akt signaling pathway.[3]
Q5: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves significant inhibition of GSK-3β. Based on its reported potency, a concentration range of 10-100 nM should be sufficient for GSK-3β inhibition in most cellular assays, while minimizing the inhibition of PKCα, which has a significantly higher IC50.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent phenotypic results in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase activity | 1. Confirm On-Target Effect: Use a positive control for GSK-3β inhibition (e.g., another known GSK-3β inhibitor like CHIR-99021) to ensure your assay is detecting the intended pathway modulation. 2. Dose-Response Curve: Perform a dose-response experiment with this compound. If the unexpected phenotype only appears at higher concentrations, it is likely an off-target effect. 3. Kinome Profiling: If the issue persists and is critical for your research, consider a kinome profiling service to identify other potential off-target kinases. |
| Cell line-specific effects | 1. Test in Multiple Cell Lines: The expression levels of on- and off-target kinases can vary between cell lines. Test the effect of this compound in a different, well-characterized cell line to see if the results are consistent. 2. Characterize Kinase Expression: If possible, determine the relative expression levels of GSK-3β and potential off-target kinases (like PKCα) in your cell line of interest. |
| Experimental variability | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment times. 2. Reagent Quality: Verify the purity and concentration of your this compound stock solution. |
Problem 2: Difficulty in confirming on-target GSK-3β inhibition.
| Possible Cause | Troubleshooting Steps |
| Ineffective concentration | 1. Increase Concentration: While starting low is recommended to avoid off-targets, your initial concentration may be too low for your specific cell type or assay. Gradually increase the concentration and monitor for the expected phenotype. 2. Check IC50 in your system: The effective concentration can vary. Consider performing an in vitro kinase assay with purified GSK-3β to confirm the potency of your this compound stock. |
| Assay readout is not sensitive enough | 1. Use a direct downstream marker: Instead of a complex phenotypic endpoint, measure the phosphorylation of a direct GSK-3β substrate, such as β-catenin (at serine 33/37 and threonine 41) or Tau (at various sites). A decrease in phosphorylation would indicate GSK-3β inhibition. 2. Optimize Assay Conditions: Ensure your assay conditions (e.g., incubation time, antibody concentrations for western blotting) are optimized for detecting changes in the GSK-3β signaling pathway. |
| Compound instability | 1. Freshly Prepare Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Proper Storage: Ensure the stock solution is stored correctly, protected from light and at the recommended temperature. |
Data Presentation
The following table summarizes the known inhibitory activity of this compound against its primary target and a key off-target kinase. Please note: The kinome scan data presented here is a representative example for illustrative purposes and may not reflect the complete off-target profile of this compound.
| Kinase Target | IC50 (nM) | Selectivity (fold vs. GSK-3β) | Potential Biological Implication of Inhibition |
| GSK-3β | 1.8 | - | Activation of Wnt signaling pathway |
| PKCα | 1900 | ~1055 | Modulation of cell proliferation and MAPK signaling |
| PKA | >10,000 | >5555 | Minimal impact at effective GSK-3β inhibitory concentrations |
| CDK2 | >10,000 | >5555 | Minimal impact at effective GSK-3β inhibitory concentrations |
| ROCK1 | >10,000 | >5555 | Minimal impact at effective GSK-3β inhibitory concentrations |
Experimental Protocols
In Vitro Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of purified kinases. Commercial services from companies like Reaction Biology, Pharmaron, or AssayQuant offer comprehensive kinase profiling.[4][5][6]
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
Materials:
-
This compound stock solution (in DMSO)
-
Panel of purified human kinases
-
Kinase-specific substrates
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
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Detection reagents (e.g., for ADP-Glo™, TR-FRET, or radiometric assays)
-
Microplates (e.g., 384-well)
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 1 µM.
-
Kinase Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Radiometric Assay: Quantify the incorporation of radiolabeled phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[7]
-
Fluorescence-based Assay (e.g., TR-FRET): Use phospho-specific antibodies to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration of this compound. For kinases that show significant inhibition, perform a dose-response experiment to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
Objective: To confirm the engagement of this compound with GSK-3β and potential off-target kinases in intact cells.
Materials:
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Cell line of interest
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Western blot reagents and antibodies for GSK-3β and potential off-target kinases
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO as a control. Incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler. This creates a "melting curve" for the proteins.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform western blotting to detect the amount of soluble GSK-3β and the suspected off-target kinase (e.g., PKCα) at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Visualizations
Caption: On-target effect of this compound on the Wnt/GSK-3β signaling pathway.
Caption: Potential off-target effect of this compound on the PKCα signaling pathway.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 3. books.rsc.org [books.rsc.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pharmaron.com [pharmaron.com]
- 6. assayquant.com [assayquant.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
best practices for CP21R7 storage and handling
Welcome to the technical support center for CP21R7, a potent and selective GSK-3β inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
This compound should be stored as a powder at -20°C for up to 3 years.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1][2]
2. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1][3][4] For a high-concentration stock solution, dissolve this compound in fresh, anhydrous DMSO.[1][3] For example, a 63 mg/mL stock solution in DMSO can be prepared.[1][3] To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.[4] It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of the compound.[1][3]
3. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][3][4][5] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.[1][6] This process potently activates the canonical Wnt signaling pathway.[1][3]
4. What are the primary applications of this compound in research?
This compound is widely used in stem cell research. For instance, in combination with other factors like BMP4, it can direct the differentiation of human pluripotent stem cells (hPSCs) towards a mesodermal fate.[5][7] It is also utilized in studies investigating the role of the Wnt signaling pathway in various cellular processes and diseases, including cancer.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Stock solution concentration is too high.- Final concentration in media exceeds solubility limit.- Media components are interacting with the compound. | - Prepare a fresh, lower concentration stock solution.- Decrease the final working concentration of this compound.- Test the solubility of this compound in a small volume of your specific cell culture medium before treating cells. |
| Low Solubility During Stock Preparation | - DMSO has absorbed moisture.- Compound requires assistance to dissolve. | - Use fresh, anhydrous DMSO.[1][3]- Gently warm the solution to 37°C and sonicate briefly.[4] |
| Inconsistent or No Biological Effect | - Inactive compound due to improper storage.- Insufficient concentration or treatment time.- Cell line is not responsive to Wnt pathway activation. | - Ensure the compound has been stored correctly at -20°C (powder) or -80°C (stock solution).[1][2]- Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.- Verify the expression of key Wnt pathway components (e.g., Frizzled receptors, LRP5/6) in your cell line. |
| Unexpected Cell Toxicity or Morphology Changes | - DMSO concentration is too high.- Off-target effects of the compound.- Contamination of stock solution. | - Ensure the final DMSO concentration in your culture medium is below 0.1% to avoid solvent toxicity.[9][10]- Include a vehicle control (DMSO alone) in your experiments to distinguish between compound-specific and solvent-specific effects.- Filter-sterilize the stock solution before use. |
| No Increase in β-catenin Levels (Western Blot) | - Inefficient protein extraction.- Suboptimal antibody or western blot protocol.- Insufficient treatment time. | - Use a lysis buffer containing protease and phosphatase inhibitors.- Optimize your western blot protocol, including antibody concentration and incubation times.- Perform a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) to identify the peak of β-catenin accumulation. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to mix. If necessary, gently warm the solution to 37°C and sonicate for a short period to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
In Vitro Treatment of Cells with this compound
-
Culture your cells of interest to the desired confluency.
-
Prepare the working solution of this compound by diluting the stock solution in your cell culture medium to the desired final concentration (e.g., 1 µM, 3 µM).[4] Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Include appropriate controls:
-
Untreated cells (no vehicle or compound).
-
Vehicle control (cells treated with the same final concentration of DMSO as the experimental group).
-
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period based on your experimental design.
-
Proceed with downstream analysis (e.g., cell lysis for western blotting, RNA extraction for qPCR, or phenotypic assays).
Visualizations
Caption: Canonical Wnt signaling pathway activation by Wnt ligand or this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CP21R7 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP21R7, a potent and selective GSK-3β inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), with an IC50 of 1.8 nM.[2][3] By inhibiting GSK-3β, this compound can potently activate the canonical Wnt signaling pathway.[1][3] GSK-3β is a key regulator of numerous cellular processes, and its inhibition has been shown to impact cancer cell proliferation, migration, and survival.[4][5]
Q2: Which signaling pathways are modulated by this compound?
A2: The primary signaling pathway modulated by this compound is the Wnt/β-catenin pathway, which is activated upon GSK-3β inhibition.[1] Additionally, studies have shown that GSK-3β inhibition by this compound can lead to a decrease in the phosphorylation of PI3K and Akt, thus modulating the PI3K/Akt signaling pathway.[4]
Q3: What are the observed effects of this compound on cancer cells in preclinical models?
A3: In cervical cancer cell lines, such as HeLa cells, treatment with this compound has been shown to:
-
Reduce cell viability and proliferation.[4]
-
Suppress cell migration.[4]
-
Decrease the protein levels of mesenchymal markers (e.g., N-cadherin) and increase the levels of epithelial markers (e.g., E-cadherin), suggesting a reversal of the epithelial-to-mesenchymal transition (EMT).[4]
Troubleshooting Guide: Investigating this compound Resistance
Issue: Cancer cells show reduced sensitivity or acquired resistance to this compound treatment.
When cancer cells exhibit a diminished response to this compound, it is crucial to systematically investigate the potential underlying resistance mechanisms. This guide provides a series of troubleshooting steps and experimental approaches to identify and potentially overcome resistance.
Step 1: Confirm On-Target Activity of this compound
Before investigating complex resistance mechanisms, it's essential to verify that this compound is effectively inhibiting its target, GSK-3β, in your experimental system.
Q: How can I confirm that this compound is inhibiting GSK-3β in my cells?
A: You can perform a Western blot analysis to assess the phosphorylation status of GSK-3β downstream targets. A common substrate of GSK-3β is β-catenin. Inhibition of GSK-3β should lead to an accumulation of β-catenin.
Experimental Protocol: Western Blot for β-catenin Accumulation
-
Cell Treatment: Treat your cancer cell line with a dose-response of this compound (e.g., 0.1, 0.5, 1, 3 μM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against total β-catenin.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A dose-dependent increase in the levels of total β-catenin in this compound-treated cells compared to the vehicle control confirms on-target activity.
Step 2: Investigate Potential Bypass Signaling Pathways
Cancer cells can develop resistance to targeted therapies by activating alternative "bypass" signaling pathways that compensate for the inhibited pathway.[6][7]
Q: Which bypass pathways should I investigate for this compound resistance?
A: A primary candidate for a bypass pathway in the context of GSK-3β inhibition is the PI3K/Akt pathway . While this compound has been shown to decrease p-Akt levels in some contexts[4], upregulation or reactivation of this pathway could confer resistance.
Experimental Approach: Assess PI3K/Akt Pathway Activation
-
Western Blot Analysis: Profile the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. Compare the levels in your resistant cell line versus the parental, sensitive cell line, both with and without this compound treatment. An increase in p-Akt in the resistant line would suggest activation of this bypass pathway.
Experimental Protocol: Co-treatment with PI3K/Akt Pathway Inhibitors
To functionally validate the role of PI3K/Akt pathway activation in resistance, you can perform a co-treatment experiment.
-
Cell Viability Assay (e.g., CCK-8 or MTT):
-
Seed both the sensitive and resistant cells in 96-well plates.
-
Treat the cells with:
-
This compound alone
-
A PI3K inhibitor (e.g., LY294002) or an Akt inhibitor (e.g., MK-2206) alone
-
A combination of this compound and the PI3K/Akt inhibitor
-
Vehicle control
-
-
Incubate for a designated period (e.g., 48-72 hours).
-
Measure cell viability according to the assay manufacturer's protocol.
-
Expected Outcome: If the combination treatment restores sensitivity to this compound in the resistant cells, it suggests that activation of the PI3K/Akt pathway is a key resistance mechanism.
Data Presentation: Summarizing Co-treatment Results
| Treatment Group | Sensitive Cell Line (% Viability) | Resistant Cell Line (% Viability) |
| Vehicle Control | 100% | 100% |
| This compound (e.g., 1 μM) | 45% | 85% |
| PI3K Inhibitor (e.g., 10 μM) | 80% | 75% |
| This compound + PI3K Inhibitor | 20% | 30% |
Note: The data in this table is illustrative.
Diagram: Investigating Bypass Pathways
Caption: Workflow for investigating PI3K/Akt as a bypass pathway.
Step 3: Analyze for Alterations in the Drug Target
Mutations in the drug target can prevent the inhibitor from binding effectively, leading to resistance.
Q: Could mutations in GSK-3β cause resistance to this compound?
A: While less common for some kinase inhibitors, acquired mutations in the GSK-3β gene (GSK3B) could potentially alter the ATP-binding pocket or the allosteric site where this compound binds, thereby reducing its inhibitory activity.
Experimental Approach: Sequencing of the GSK3B Gene
-
Sanger Sequencing or Next-Generation Sequencing (NGS):
-
Isolate genomic DNA or RNA (for conversion to cDNA) from both the sensitive and resistant cell lines.
-
Amplify the coding region of the GSK3B gene using PCR.
-
Sequence the PCR products and compare the sequences to the reference sequence to identify any potential mutations in the resistant cell line.
-
Step 4: Evaluate Drug Efflux and Metabolism
Increased drug efflux or altered metabolism can reduce the intracellular concentration of the drug, leading to resistance.[8]
Q: How can I determine if my resistant cells are pumping out this compound?
A: You can investigate the role of ATP-binding cassette (ABC) transporters, which are common mediators of multidrug resistance.
Experimental Approach: Co-treatment with ABC Transporter Inhibitors
-
Cell Viability Assay with Efflux Pump Inhibitors:
-
Perform a cell viability assay similar to the one described for bypass pathways.
-
Co-treat your resistant cells with this compound and a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A).
-
If the co-treatment restores sensitivity to this compound, it suggests that increased drug efflux is a contributing factor to the resistance.
-
Diagram: Signaling Pathways in this compound Action and Resistance
Caption: this compound inhibits GSK-3β, affecting Wnt and PI3K/Akt pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Strategies to Overcome Resistance to ALK-Inhibitor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Selectivity of GSK3β Inhibitors: CP21R7 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of CP21R7 with other prominent Glycogen Synthase Kinase 3β (GSK3β) inhibitors, including CHIR-99021, Tideglusib, and LY2090314. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to GSK3β and Its Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. It is a key regulator in signaling pathways, including insulin signaling, neurodevelopment, and the Wnt/β-catenin pathway. The two highly homologous isoforms, GSK3α and GSK3β, are implicated in the pathophysiology of various diseases such as Alzheimer's disease, bipolar disorder, and cancer, making them attractive targets for therapeutic intervention. The development of potent and selective GSK3 inhibitors is, therefore, a significant area of research. This guide focuses on comparing the selectivity of a panel of these inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound, CHIR-99021, Tideglusib, and LY2090314, focusing on their potency against GSK3β and their selectivity against other kinases.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | GSK3β | 1.8 [1] | Also shows inhibitory activity against PKCα with an IC50 of 1900 nM, indicating a high degree of selectivity for GSK3β over PKCα.[1] |
| PKCα | 1900[1] | ||
| CHIR-99021 | GSK3β | 6.7 [2] | A highly selective GSK3 inhibitor.[2][3] It shows over 500-fold selectivity for GSK3 compared to its closest homologs, Cdc2 and ERK2.[2] |
| GSK3α | 10[2] | ||
| Tideglusib | GSK3β | 502 | A non-ATP competitive inhibitor.[4] It has been assessed against a panel of 68 kinases and showed significant inhibition of several off-target kinases at a concentration of 10 µM.[5] |
| GSK3α | 908 | ||
| LY2090314 | GSK3β | 0.9 [6][7] | A potent GSK3 inhibitor with high selectivity.[6][7] |
| GSK3α | 1.5[6][7] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes. A direct head-to-head comparison in the same assay is ideal for the most accurate assessment.
Kinase Selectivity Profiles
-
This compound: Demonstrates high selectivity for GSK3β over at least one other kinase from a different family (PKCα), with a selectivity ratio of over 1000-fold.[1] Further comprehensive profiling is needed for a broader understanding of its kinome-wide selectivity.
-
CHIR-99021: Widely regarded as a highly selective GSK3 inhibitor.[2][3] KINOMEscan data against 359 kinases has shown its high specificity.[8] It is often used as a benchmark for selective GSK3 inhibition in research.
-
Tideglusib: While a potent GSK3β inhibitor, it has been shown to have off-target effects on other kinases, especially at higher concentrations.[5] Its non-ATP competitive mechanism of action is a distinguishing feature.[4]
-
LY2090314: Exhibits high potency for both GSK3 isoforms and is described as highly selective.[6][7] Available data from a panel of 44 kinases demonstrates its favorable selectivity profile.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of chemical probes and drug candidates. Below are detailed methodologies for key experimental assays used in kinase inhibitor profiling.
Radiometric Filter-Binding Assay (A "Gold Standard" for Kinase Activity)
This traditional method directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay relies on the use of [γ-³²P]ATP or [γ-³³P]ATP as a phosphate donor. The kinase reaction is initiated by adding the radiolabeled ATP to a mixture containing the kinase, a specific substrate (often a peptide), and the test inhibitor. The reaction is then stopped, and the mixture is spotted onto a phosphocellulose filter paper that binds the substrate. Unreacted ATP is washed away, and the amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager. The level of radioactivity is inversely proportional to the inhibitory activity of the compound.[6][7][9]
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer (typically containing HEPES, MgCl₂, and DTT).
-
Pre-incubation: Incubate the kinase and inhibitor mixture for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ of the kinase for ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid or trichloroacetic acid.
-
Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter papers extensively with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: Measure the radioactivity on the dried filter papers using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Intracellular Kinase Assay (A Modern Approach for Cellular Selectivity)
The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific kinase target within living cells.[10][11]
Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled, cell-permeable tracer that binds to the kinase's active site (the energy acceptor). When the tracer is bound to the kinase, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal. This allows for the determination of the compound's apparent intracellular affinity for the target kinase.[10][11][12]
Detailed Protocol:
-
Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the NanoLuc®-kinase fusion protein of interest.
-
Cell Seeding: After transfection, seed the cells into a multi-well plate (e.g., 96-well or 384-well white assay plate) at an appropriate density and allow them to attach overnight.
-
Compound and Tracer Addition: On the day of the assay, add the test compounds at various concentrations to the cells. Subsequently, add the fluorescent NanoBRET™ tracer at a fixed concentration (typically at or near its EC50 for the target kinase).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours) to allow the system to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and is converted by NanoLuc® luciferase to produce luminescence.
-
Signal Detection: Immediately measure the donor emission (luminescence at 460 nm) and the acceptor emission (fluorescence at 610 nm) using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: GSK3β in the Wnt/β-catenin signaling pathway.
Caption: General workflow for a kinase selectivity assay.
References
- 1. Integrative machine learning and molecular simulation approaches identify GSK3β inhibitors for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tideglusib - Wikipedia [en.wikipedia.org]
- 5. Probe TIDEGLUSIB | Chemical Probes Portal [chemicalprobes.org]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 12. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
Comparative Analysis of CP21R7 and CHIR99021 on Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals: A Guide to Two Potent GSK-3β Inhibitors
In the landscape of small molecule inhibitors, CP21R7 and CHIR99021 have emerged as potent and selective antagonists of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in numerous cellular processes. By inhibiting GSK-3β, both compounds activate the canonical Wnt/β-catenin signaling pathway, making them valuable tools for studying embryonic development, stem cell differentiation, and cancer biology. This guide provides a comparative overview of their effects on target gene expression, supported by available experimental data and detailed protocols.
Mechanism of Action: Activating Wnt/β-catenin Signaling
Both this compound and CHIR99021 function by inhibiting the serine/threonine kinase GSK-3β. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by either this compound or CHIR99021 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Comparative Effects on Target Gene Expression
While both this compound and CHIR99021 activate Wnt signaling, the extent of their effects on downstream target genes can vary depending on the cellular context, dosage, and specific gene of interest. The following table summarizes available data on their impact on key target genes. A direct quantitative comparison is challenging due to the lack of head-to-head studies in the same experimental systems.
| Target Gene | Compound | Cell Type | Effect | Quantitative Data |
| T (Brachyury) | CHIR99021 | Mouse Embryonic Stem Cells | Upregulation of mRNA | Up to 2,500-fold increase |
| CHIR99021 | Mouse Embryonic Stem Cells | Induction of Brachyury-positive cells | EC50 = 3.19 µM | |
| N-cadherin | This compound | HeLa Cells | Downregulation of protein | Qualitative observation |
| E-cadherin | This compound | HeLa Cells | Upregulation of protein | Qualitative observation |
| Axin2 | CHIR99021 | Bone Marrow Stromal Cells (ST2) | Upregulation of mRNA | Data available, but not directly comparable |
| Osteoblast Markers (Alpl, Bglap, Runx2, Sp7) | CHIR99021 | Bone Marrow Stromal Cells (ST2) | Upregulation of mRNA | Dose-dependent increase |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for assessing the effects of this compound and CHIR99021 on target gene expression.
Quantitative Real-Time PCR (qPCR) for Brachyury Gene Expression in Mouse Embryonic Stem Cells
This protocol is adapted from studies investigating the effect of GSK-3β inhibitors on stem cell differentiation.
-
Cell Culture and Treatment:
-
Culture mouse embryonic stem (mES) cells on gelatin-coated plates in standard mES cell medium.
-
To induce differentiation, plate mES cells at a density of 1 x 105 cells/cm2.
-
After 24 hours, replace the medium with differentiation medium containing either this compound or CHIR99021 at various concentrations (e.g., 0.1, 1, 3, 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Analysis:
-
Prepare the qPCR reaction mix using a SYBR Green master mix, cDNA template, and primers specific for mouse T (Brachyury) and a housekeeping gene (e.g., Gapdh).
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in Brachyury expression relative to the housekeeping gene and the vehicle control.
-
Western Blot Analysis for N-cadherin and E-cadherin Protein Levels in HeLa Cells
This protocol outlines the steps to quantify changes in protein expression following treatment with GSK-3β inhibitors.
-
Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or CHIR99021 (e.g., 1, 5, 10 µM) or DMSO for 24-48 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against N-cadherin, E-cadherin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein levels of N-cadherin and E-cadherin to the loading control to determine the relative changes in expression.
-
Conclusion
Both this compound and CHIR99021 are effective tools for activating the Wnt/β-catenin signaling pathway through the inhibition of GSK-3β. While CHIR99021 is more extensively characterized in the literature with quantitative data on its effects on developmental genes like Brachyury, this compound has shown clear effects on markers of the epithelial-mesenchymal transition. The choice between these inhibitors may depend on the specific research question and cellular context. Further head-to-head comparative studies are warranted to fully elucidate their differential effects and to guide their optimal use in research and drug development.
Targeting GSK3β in Cervical Cancer: A Comparative Analysis of CP21R7 and siRNA-mediated Knockdown
A Head-to-Head Guide for Researchers and Drug Development Professionals on Two Key Methods for Inhibiting Glycogen Synthase Kinase 3β in Cervical Cancer Models.
Glycogen synthase kinase 3β (GSK3β) has emerged as a significant therapeutic target in cervical cancer.[1][2] Its upregulation is observed in cervical cancer tissues and is correlated with poor patient prognosis.[2] GSK3β is a multifaceted protein kinase implicated in various cellular processes, including cell proliferation, migration, and survival.[1][3] Inhibition of GSK3β has been shown to reduce cervical cancer cell viability, proliferation, and migration, making it an attractive target for novel therapeutic strategies.[2][3]
This guide provides a comprehensive comparison of two primary methodologies for inhibiting GSK3β in a research setting: the use of the small molecule inhibitor CP21R7 and gene silencing through small interfering RNA (siRNA). This objective analysis, supported by experimental data, will assist researchers in selecting the most appropriate technique for their specific experimental needs.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound is a potent and selective chemical inhibitor of GSK3β.[4][5] It functions by directly binding to the kinase domain of the GSK3β protein, thereby blocking its enzymatic activity. This inhibition prevents the phosphorylation of downstream substrates, disrupting the signaling pathways that promote cancer cell proliferation and survival.[3]
siRNA knockdown , on the other hand, operates at the genetic level. Small interfering RNAs are short, double-stranded RNA molecules that can be designed to specifically target the messenger RNA (mRNA) of GSK3β. Upon introduction into the cell, the siRNA machinery degrades the target mRNA, preventing its translation into the GSK3β protein.[6] This leads to a significant reduction in the overall levels of the GSK3β protein within the cell.
Quantitative Comparison of Efficacy
Experimental data from studies on the HeLa human cervical cancer cell line provide a basis for a quantitative comparison of this compound and siRNA knockdown of GSK3β. The following tables summarize the key findings on their effects on cell viability, proliferation, and migration.
Table 1: Effect on HeLa Cell Viability and Proliferation [3]
| Treatment | Assay | Outcome | Significance |
| GSK3β siRNA | CCK-8 (Viability) | Significant decrease in cell viability | p < 0.05 |
| EdU (Proliferation) | Significant reduction in cell proliferation | p < 0.05 | |
| This compound | CCK-8 (Viability) | Significant decrease in cell viability | p < 0.05 |
| EdU (Proliferation) | Significant reduction in cell proliferation | p < 0.05 |
Table 2: Effect on HeLa Cell Migration [3]
| Treatment | Assay | Outcome | Significance |
| GSK3β siRNA | Scratch Assay | Significant reduction in cell migration at 24, 48, and 72 hours | p < 0.01 |
| Transwell® Assay | Significant reduction in the number of migrated cells | p < 0.01 | |
| This compound | Scratch Assay | Significant reduction in cell migration at 24, 48, and 72 hours | p < 0.01 |
| Transwell® Assay | Significant reduction in the number of migrated cells | p < 0.01 |
Table 3: In Vivo Efficacy in Xenograft Mouse Models [3]
| Treatment | Model | Outcome |
| This compound | Nude mice with HeLa cell xenografts | Slower xenograft tumor growth |
Signaling Pathways and Experimental Workflow
The inhibition of GSK3β by both this compound and siRNA has been shown to modulate the PI3K/Akt signaling pathway and affect the epithelial-to-mesenchymal transition (EMT), both of which are crucial in cancer progression.[2][3]
Caption: GSK3β signaling pathway in cervical cancer and points of intervention.
References
- 1. Glycogen synthase kinase 3β and cyclin D1 expression in cervical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Potency Showdown: A Comparative Analysis of CP21R7 and BIO-acetoxime in GSK-3 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective GSK-3 inhibitor is a critical step in unraveling the complexities of cellular signaling and developing novel therapeutics. This guide provides a head-to-head comparison of two prominent GSK-3 inhibitors, CP21R7 and BIO-acetoxime, focusing on their potency, mechanism of action, and the experimental protocols for their evaluation.
At a Glance: Potency and Selectivity
Both this compound and BIO-acetoxime are potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key regulator in numerous cellular processes, including the canonical Wnt/β-catenin signaling pathway. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes.
| Compound | Target(s) | IC50 (in vitro) | Selectivity |
| This compound | GSK-3β | 1.8 nM | Highly selective for GSK-3β over other kinases. |
| BIO-acetoxime | GSK-3α/β | 10 nM | Potent inhibitor of both GSK-3α and GSK-3β. |
Note: The IC50 values presented are derived from different studies and may have been determined under varying experimental conditions. A direct comparison should be made with caution.
Mechanism of Action: Unlocking the Wnt/β-catenin Pathway
The primary mechanism of action for both this compound and BIO-acetoxime involves the direct inhibition of GSK-3. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, both compounds prevent this phosphorylation event, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to initiate the transcription of Wnt target genes.
A Comparative Guide to the In Vivo Efficacy of GSK-3β Inhibitors: CP21R7 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, CP21R7, with other notable alternatives in the field, including 9-ING-41 and AR-A014418. The information presented herein is collated from preclinical studies to support further research and development in oncology.
Comparative In Vivo Efficacy of GSK-3β Inhibitors
The following table summarizes the in vivo efficacy of this compound, 9-ING-41, and AR-A014418 in various cancer xenograft models. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound | Cervical Cancer (HeLa cells) | Nude Mice | Not explicitly stated | Showed slower xenograft tumor growth compared to control.[1][2][3] | [1][2][3] |
| 9-ING-41 | Pancreatic Cancer (Patient-Derived Xenograft - PDX) | Athymic Nude Mice | 40 mg/kg, intraperitoneally, twice a week for 4 weeks. | Significantly enhanced the anti-tumor activity of gemcitabine.[4][5][6][7] | [4][5][6][7] |
| AR-A014418 | Glioblastoma | Not explicitly stated | Low dose | Significantly sensitized glioblastoma cells to temozolomide and radiation.[8] | [8] |
| AR-A014418 | Pancreatic Cancer | Not explicitly stated | 0-20 µM | Treatment resulted in a significant dose-dependent growth reduction and apoptosis in pancreatic cancer cell lines.[9] | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
This compound in Cervical Cancer Xenograft Model
-
Cell Line: HeLa human cervical cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of HeLa cells into the mice.
-
Treatment: Mice with established tumors were treated with this compound. The exact dosage and administration route were not detailed in the available literature.
-
Efficacy Evaluation: Tumor growth was monitored and compared between the this compound-treated group and a control group. At the end of the study, tumors were excised and weighed.[1][2][3]
9-ING-41 in Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
-
Tumor Model: Patient-derived pancreatic cancer xenografts.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous transplantation of pancreatic PDX tumors into both flanks of the mice.
-
Treatment Groups: Mice were randomized into four groups: Vehicle, Gemcitabine, 9-ING-41 (40 mg/kg), and Gemcitabine + 9-ING-41.
-
Administration: Vehicle or drugs were administered via intraperitoneal injection twice a week for four weeks.
-
Efficacy Evaluation: Tumor volume was measured weekly. At the end of the study, tumors were removed and weighed.[6]
AR-A014418 in Glioblastoma Xenograft Model
-
Cell Lines: Human glioblastoma cell lines.
-
In Vitro Studies: Inhibition of GSK-3β activity by escalating doses of AR-A014418 induced apoptosis and attenuated the survival and proliferation of glioblastoma cells.
-
In Vivo Studies: While the specific in vivo protocol is not detailed, the study indicates that administration of a low dose of AR-A014418 significantly sensitized glioblastoma cells to temozolomide and ionizing radiation.[8]
-
Further In Vitro Findings (Pancreatic Cancer): In pancreatic cancer cell lines, AR-A014418 treatment led to a significant dose-dependent reduction in cell growth and induced apoptosis.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by GSK-3β inhibitors and a general workflow for in vivo xenograft studies.
Caption: Canonical Wnt signaling pathway with and without Wnt ligand.
Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound on GSK-3β.
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. scielo.br [scielo.br]
- 2. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Potential therapeutic effect of glycogen synthase kinase 3beta inhibition against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of CP21R7: A Comparative Guide to a Novel GSK-3β Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental results of CP21R7, a potent and selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitor. Through a detailed comparison with the well-established alternative, CHIR99021, this document offers insights into its mechanism of action, potency, and methodologies for its evaluation.
This compound has emerged as a significant tool in cellular research, primarily through its targeted inhibition of GSK-3β, a key regulator in a multitude of cellular processes. Its primary mechanism of action involves the potent activation of the canonical Wnt signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates target gene transcription.
Performance Comparison: this compound vs. Alternatives
To provide a clear perspective on the efficacy of this compound, this section presents a comparative summary of its in-vitro potency against the widely used GSK-3β inhibitor, CHIR99021. It is important to note that the following data has been compiled from various sources, and experimental conditions may have differed between studies.
| Compound | Target | IC50 (nM) | Notes |
| This compound | GSK-3β | 1.8 | Also shows inhibitory activity against PKCα at a much higher concentration (IC50 = 1900 nM). |
| CHIR99021 | GSK-3α | 10 | A highly selective and potent GSK-3 inhibitor. |
| GSK-3β | 6.7 |
Disclaimer: The IC50 values presented in this table are compiled from different studies and should be considered as indicative rather than a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
In-vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of a compound's inhibitory effect on GSK-3β activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (this compound, CHIR99021)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the GSK-3β enzyme, substrate, and ATP in the appropriate kinase buffer.
-
Add varying concentrations of the test compounds (e.g., 10-point serial dilution) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
β-Catenin Accumulation Assay (Western Blot)
This protocol describes the assessment of β-catenin stabilization in cells treated with GSK-3β inhibitors.
Materials:
-
Cell line (e.g., HEK293T)
-
Test compounds (this compound, CHIR99021)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound or CHIR99021 for a specified time (e.g., 3 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate (ECL) and an imaging system.
-
Quantify the band intensities to determine the relative levels of β-catenin accumulation in treated versus untreated cells.
-
Visualizing the Mechanism of Action
To illustrate the signaling pathway affected by this compound and other GSK-3β inhibitors, the following diagrams are provided.
Caption: Canonical Wnt Signaling Pathway Activation by GSK-3β Inhibition.
Caption: Experimental Workflows for Inhibitor Potency and Cellular Activity.
References
A Comparative Review of Glycogen Synthase Kinase 3β (GSK3β) Inhibitors for Researchers and Drug Development Professionals
Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell cycle regulation, and neuronal development.[1][2] Its dysregulation has been implicated in a wide range of diseases, such as Alzheimer's disease, type 2 diabetes, and some cancers, making it a significant therapeutic target.[3][4] This guide provides a comparative overview of different classes of GSK3β inhibitors, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
GSK3β Signaling Pathways
GSK3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. It is a key component of multiple signaling pathways, most notably the insulin and Wnt signaling pathways.[1][5] In the insulin pathway, activation of Akt (Protein Kinase B) leads to the phosphorylation of GSK3β at Ser9, rendering it inactive. In the Wnt signaling pathway, GSK3β is a crucial member of a "destruction complex" that targets β-catenin for degradation.[6] Wnt signaling disrupts this complex, leading to the stabilization and nuclear translocation of β-catenin to regulate gene transcription.
Comparative Data of GSK3β Inhibitors
A variety of GSK3β inhibitors have been developed, broadly categorized as ATP-competitive and non-ATP-competitive inhibitors.[7] ATP-competitive inhibitors target the highly conserved ATP-binding pocket, which can sometimes lead to off-target effects due to similarities with other kinases.[8] Non-ATP-competitive inhibitors, including allosteric and substrate-competitive inhibitors, offer the potential for greater selectivity.[7]
| Inhibitor | Class | Target | IC50 | Notes |
| Lithium | Cation, competitive with Mg2+ | GSK3β | - | The first identified GSK3β inhibitor, used in bipolar disorder treatment.[7][9] |
| Tideglusib | Non-ATP competitive | GSK3β | - | Has undergone clinical trials for Alzheimer's disease and reduces tau phosphorylation.[7][10] |
| 6-BIO | ATP-competitive | GSK3α/β | - | A potent inhibitor, but selectivity can be an issue.[7] |
| Paullones | ATP-competitive | GSK3α/β, CDK5/p25 | 4 ± 80 nM (GSK3α/β) | A promising class for neurodegenerative diseases.[7] |
| Palinurin | Allosteric | GSK3β | 1.9 µM | Binds to an allosteric site in the N-terminal domain.[7] |
| VP0.7 | Allosteric | GSK3β | 3.01 µM | A quinoline derivative identified as an allosteric inhibitor.[7] |
| Morin | Natural Product | GSK3β | - | Inhibits GSK3β-induced tau phosphorylation in vitro and in vivo.[7] |
| Berberine | Natural Product | GSK3β | - | An isoquinoline alkaloid with GSK3β inhibitory activity.[7] |
| Compound G5 | ATP-competitive | GSK3β | 14.81 ± 0.55 µM | Identified through competitive biophysical assays.[8] |
| Compound G12 | ATP-competitive | GSK3β | 15.25 ± 1.34 µM | Also identified via competitive biophysical assays.[8] |
Experimental Protocols
The evaluation of GSK3β inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
1. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK3β.
-
Objective: To determine the IC50 value of the inhibitor.
-
Materials: Recombinant human GSK3β, a suitable substrate (e.g., a phosphopeptide like ULight-GS), ATP, assay buffer, and the test compound.
-
Procedure:
-
Prepare a reaction mixture containing GSK3β, the substrate, and the assay buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).[11]
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.[12]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular context.
-
Objective: To confirm that the inhibitor binds to GSK3β within intact cells.
-
Procedure:
-
Treat cultured cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble GSK3β at each temperature using Western blotting or other protein detection methods.
-
Binding of the inhibitor will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
-
3. In Vivo Efficacy Studies in Animal Models
These studies assess the therapeutic potential of the inhibitor in a living organism.
-
Objective: To evaluate the effect of the inhibitor on disease-related phenotypes in a relevant animal model (e.g., a transgenic mouse model of Alzheimer's disease).
-
Procedure:
-
Administer the test compound or a placebo to the animal model over a specified period.
-
Monitor for changes in cognitive function, behavior, and relevant biomarkers.
-
At the end of the study, collect tissues (e.g., brain) for biochemical and histopathological analysis, such as measuring levels of phosphorylated tau or amyloid-beta plaques.[7]
-
Experimental Workflow for GSK3β Inhibitor Screening
The process of identifying and validating novel GSK3β inhibitors typically follows a structured workflow, starting from a large-scale initial screen and progressing to more detailed in vivo studies.
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024) | Semantic Scholar [semanticscholar.org]
- 4. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Benchmarking CP21R7: A Comparative Analysis Against Newer GSK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK3 Inhibitor Performance with Supporting Experimental Data.
Glycogen Synthase Kinase 3 (GSK3) is a critical serine/threonine kinase involved in a multitude of cellular processes, making it a significant target for therapeutic intervention in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer. CP21R7 has been identified as a potent inhibitor of GSK3β. This guide provides a comparative analysis of this compound's performance against other notable and more recently developed GSK3 inhibitors, focusing on potency and selectivity. The data presented is compiled from various studies to offer a broad perspective for researchers considering GSK3 inhibition.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and a selection of other GSK3 inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons under identical assay conditions are limited in the publicly available literature.
| Inhibitor | Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) |
| This compound | GSK3β | 1.8 | PKCα | 1900 |
| CHIR-99021 | GSK3β | 6.7 | Multiple | See Kinome Scan Data |
| GSK3α | 10 | |||
| AR-A014418 | GSK3 | 104 | CDK2 | 6900 |
| SB-216763 | GSK3 | 34 | CDK2, DYRK1A | 600, 800 |
| SB-415286 | GSK3 | 78 | CDK2, DYRK1A | 800, 900 |
| ML320 | GSK3β | 10-30 | Minimal | >150-fold selectivity |
| COB-187 | GSK3β | 11 | MAPKAPK5 | - |
| GSK3α | 22 | |||
| Tideglusib | GSK3β | 502 | - | - |
| GSK3α | 908 |
Kinome Selectivity Profile of GSK3 Inhibitors
One study using KINOMEscan profiling technology screened CHIR-99021, AR-A014418, BIO, and SB-216763 against 359 kinases. The results demonstrated that CHIR-99021 and AR-A014418 exhibit a high degree of kinase selectivity, whereas BIO and SB-216763 are more promiscuous, binding to a larger number of off-target kinases[1][2]. Another highly selective inhibitor, ML320, was found to be more selective than CHIR-99021, inhibiting only five out of over three hundred kinases at a concentration of 10 µM in one study[3].
Experimental Protocols
The following are generalized protocols for common in vitro kinase assays used to determine inhibitor potency. Specific parameters may vary between studies.
In Vitro GSK3β Kinase Assay (Generic)
This protocol outlines the fundamental steps for measuring the inhibitory activity of a compound against GSK3β.
-
Preparation of Reagents :
-
Recombinant human GSK3β enzyme.
-
A suitable peptide substrate (e.g., a pre-phosphorylated peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer (typically containing HEPES, MgCl2, DTT).
-
Test compound (e.g., this compound) dissolved in DMSO at various concentrations.
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Assay Procedure :
-
In a microplate, combine the GSK3β enzyme, the peptide substrate, and the assay buffer.
-
Add the test compound at a range of concentrations (and a DMSO control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent. The signal (e.g., luminescence or fluorescence) is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis :
-
The raw data is converted to percent inhibition relative to the DMSO control.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the engagement of a drug with its target in a cellular environment.
-
Cell Treatment :
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound at various concentrations or a vehicle control.
-
-
Thermal Challenge :
-
Heat the cell lysates or intact cells across a range of temperatures. Target engagement by the inhibitor often leads to thermal stabilization of the protein.
-
-
Protein Analysis :
-
Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (GSK3β) remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
-
Data Analysis :
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
Signaling Pathways and Experimental Workflows
GSK3 Signaling Pathway
GSK3 is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation.
Caption: Simplified overview of the Wnt/β-catenin and Insulin signaling pathways involving GSK3.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a GSK3 inhibitor.
Caption: A standard experimental workflow for the in vitro determination of an inhibitor's IC50 value.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling CP21R7
Topic: Personal Protective Equipment for Handling CP21R7 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide provides comprehensive safety and handling information for this compound, a potent and selective GSK-3β inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Immediate Safety Information
This compound is a potent research compound with defined hazards. All personnel must review the Safety Data Sheet (SDS) before handling.
Hazard Identification and GHS Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P273 | Avoid release to the environment.[1] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth.[1] |
| P391 | Collect spillage.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Receiving and Unpacking | General Laboratory Ventilation | Nitrile or Neoprene | Safety Glasses | Standard Lab Coat | Not generally required |
| Weighing of Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with Nitrile or Neoprene | Chemical Safety Goggles | Disposable Gown over Lab Coat | Recommended (N95 or higher) |
| Preparation of Stock Solution | Chemical Fume Hood | Double-gloving with Nitrile or Neoprene | Chemical Safety Goggles | Disposable Gown over Lab Coat | Recommended (N95 or higher) |
| Cell Culture Application | Biosafety Cabinet (Class II) | Nitrile or Neoprene | Safety Glasses | Standard Lab Coat | Not generally required |
| Waste Disposal | Chemical Fume Hood | Nitrile or Neoprene | Chemical Safety Goggles | Standard Lab Coat | As required by waste type |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage. If the container is compromised, treat it as a spill and follow the spill response protocol.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage for the solid compound is at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2]
Preparation of Stock Solution (10 mM in DMSO)
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance within a ventilated balance enclosure.
-
Weighing: Carefully weigh the desired amount of this compound solid into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.17 mg of this compound (Molecular Weight: 317.34 g/mol ).
-
Solubilization: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution with 3.17 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Experimental Protocol: Differentiation of Human Pluripotent Stem Cells (hPSCs) to Mesoderm
This protocol is a representative example of the use of this compound in stem cell differentiation, based on published methodologies where GSK-3β inhibitors are utilized.
-
Cell Plating: Plate hPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Initiation of Differentiation: When cells reach 70-80% confluency, replace the medium with a basal differentiation medium (e.g., RPMI 1640) supplemented with B-27 supplement.
-
Induction with this compound and BMP4: For the first three days of differentiation, supplement the basal medium with BMP4 (e.g., 10 ng/mL) and this compound at a final concentration of 3 µM.[1]
-
Medium Change: Perform a daily medium change with freshly prepared induction medium.
-
Mesoderm Specification: After three days, remove the induction medium and continue the culture in the basal medium, changing it every other day.
-
Characterization: Analyze the cells for the expression of mesodermal markers (e.g., Brachyury) at day 5 of differentiation using techniques such as immunofluorescence or flow cytometry.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, gowns) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[1] Organic solvent waste (e.g., DMSO stock solutions) should be collected in a separate, labeled hazardous waste container for organic waste.
-
Decontamination: Work surfaces should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with federal, state, and local regulations.[1]
Visualizations
Caption: this compound inhibits the GSK-3β component of the destruction complex.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
